Ibuprofen Impurity F (Standard)
説明
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.0>>
特性
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNVRFFVBZVRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215665 | |
| Record name | 3-(4-Isobutylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65322-85-2 | |
| Record name | 3-(4-Isobutylphenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Isobutylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Ibuprofen Impurity F?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ibuprofen Impurity F, a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical structure, physicochemical properties, and analytical methodologies for its detection and quantification. Additionally, it outlines the context of its formation within the synthesis of ibuprofen.
Chemical Identity and Structure
Ibuprofen Impurity F is chemically identified as 3-[4-(2-Methylpropyl)phenyl]propanoic acid.[1][2][3][4][5][6] It is a structural isomer of ibuprofen, differing in the position of the methyl group on the propanoic acid side chain. While ibuprofen is α-methyl-substituted, Impurity F has the methyl group on the phenyl ring's side chain, resulting in a propanoic acid moiety directly attached to the phenyl ring.
The definitive chemical structure of Ibuprofen Impurity F is presented below:
Chemical Structure:
A 2D representation of the molecular structure of Ibuprofen Impurity F.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical parameters for Ibuprofen Impurity F is provided in the table below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| IUPAC Name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | [1][2][7][8][9] |
| Synonyms | 3-(4-Isobutylphenyl)propanoic acid, 4-(2-Methylpropyl)benzenepropanoic acid, 3-(p-Isobutylphenyl)propionic Acid | [2][3][5] |
| CAS Number | 65322-85-2 | [1][2][3][4][6] |
| Molecular Formula | C13H18O2 | [1][3][4] |
| Molecular Weight | 206.29 g/mol | [3][4] |
| Appearance | Off-White to Pale Beige Solid | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |
| Storage Temperature | -20°C | [3] |
Context of Formation: Ibuprofen Synthesis
Ibuprofen Impurity F is a known process-related impurity that can arise during the synthesis of ibuprofen. The specific synthetic route employed significantly influences the impurity profile of the final active pharmaceutical ingredient (API). The diagram below illustrates a simplified logical workflow of the common industrial syntheses of ibuprofen, highlighting the potential for impurity formation.
Experimental Protocols: Analytical Methods
Accurate detection and quantification of Ibuprofen Impurity F are crucial for ensuring the quality and safety of ibuprofen drug products. The European Pharmacopoeia specifies gas chromatography for its determination, while HPLC methods have also been developed.
Gas Chromatography (GC) Method
The following protocol is a representative GC method for the analysis of Ibuprofen Impurity F.
| Parameter | Description |
| Column | ZB-WAXetr capillary column (25 m x 0.53 mm, 2 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 5 mL/min |
| Injector Temperature | 200°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Derivatization | Required prior to analysis |
Note: The specific derivatization procedure is not detailed in the referenced literature but is a necessary step for GC analysis of this carboxylic acid.
High-Performance Liquid Chromatography (HPLC) Method
A novel reversed-phase HPLC method has been developed for the quantification of Ibuprofen Impurity F, offering an alternative to GC.
| Parameter | Description |
| Column | Zr-CARB column (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.5, 25 mM) (38:62, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 80°C |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 220 nm |
| Emission Wavelength | 285 nm |
Spectroscopic Data
While commercially available reference standards of Ibuprofen Impurity F are accompanied by detailed analytical data, including 1H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, publicly accessible spectra are limited. The characterization data provided by suppliers confirms the structure. For research and validation purposes, it is recommended to acquire a certified reference standard and perform spectroscopic analysis in-house.
Conclusion
Ibuprofen Impurity F is a critical process-related impurity in the manufacture of ibuprofen. A thorough understanding of its chemical properties, formation pathways, and analytical determination is essential for drug development professionals to ensure the quality, safety, and efficacy of ibuprofen-containing pharmaceuticals. The analytical methods outlined in this guide provide robust procedures for the monitoring and control of this impurity.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Impurity F
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ibuprofen Impurity F, a known related substance of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.
Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, is listed in the European Pharmacopoeia (EP) and serves as a critical reference standard for the purity analysis of Ibuprofen.[1][2] The accurate identification and quantification of this impurity are paramount for ensuring the safety and efficacy of Ibuprofen formulations.
Synthesis of Ibuprofen Impurity F
Two plausible synthetic routes for the preparation of Ibuprofen Impurity F are presented below. These methods are based on established organic chemistry principles and aim to provide a high-purity final product suitable for use as an analytical standard.
Method 1: Friedel-Crafts Acylation followed by Clemmensen Reduction
This two-step synthesis begins with the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride to form an intermediate keto-acid, which is subsequently reduced to the target molecule, Ibuprofen Impurity F, via a Clemmensen reduction.
Step 1: Friedel-Crafts Acylation
The initial step involves the electrophilic aromatic substitution reaction between isobutylbenzene and succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Caption: Friedel-Crafts acylation of isobutylbenzene.
Step 2: Clemmensen Reduction
The carbonyl group of the intermediate keto-acid is then reduced to a methylene group using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4][5][6][7][8]
Caption: Clemmensen reduction of the intermediate keto-acid.
Method 2: Arndt-Eistert Homologation
An alternative approach involves the one-carbon chain extension of 4-isobutylphenylacetic acid using the Arndt-Eistert reaction.[9][10][11][12][13] This method is particularly useful for converting a carboxylic acid to its next higher homolog.
Caption: Arndt-Eistert homologation of 4-isobutylphenylacetic acid.
Experimental Protocols: Synthesis
Protocol for Method 1: Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.
-
To this mixture, add isobutylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-isobutylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of Ibuprofen Impurity F
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid.
-
Add the 4-(4-isobutylphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
After cooling to room temperature, decant the aqueous layer and extract with toluene.
-
Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution.
-
Acidify the bicarbonate extracts with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure Ibuprofen Impurity F.
Protocol for Method 2: Arndt-Eistert Homologation
-
Convert 4-isobutylphenylacetic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) in an inert solvent like dichloromethane in the presence of a catalytic amount of DMF.
-
In a separate flask, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)
-
Slowly add the 4-isobutylphenylacetyl chloride solution to the chilled (0 °C) ethereal diazomethane solution with stirring.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
To the resulting diazoketone solution, add a suspension of silver oxide (0.1 eq) in water.
-
Heat the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the silver catalyst.
-
Extract the aqueous phase with ether to remove any non-acidic byproducts.
-
Acidify the aqueous phase with dilute hydrochloric acid to precipitate Ibuprofen Impurity F.
-
Filter the product, wash with cold water, and dry.
-
Purify by recrystallization from a suitable solvent.
Characterization of Ibuprofen Impurity F
A comprehensive characterization of the synthesized Ibuprofen Impurity F is essential to confirm its identity and purity. The following analytical techniques are recommended.
Data Presentation: Analytical Characterization
| Analytical Technique | Parameter | Expected Results for Ibuprofen Impurity F |
| HPLC (High-Performance Liquid Chromatography) | Retention Time | Dependent on the specific method, but should be well-resolved from Ibuprofen. |
| Purity | ≥ 98% (by peak area normalization) | |
| GC (Gas Chromatography) | Retention Time | Dependent on derivatization and column; should be consistent. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical Shifts (δ, ppm) | Aromatic protons (doublets, ~7.1 ppm), Propanoic acid chain protons (triplets, ~2.6 and ~2.9 ppm), Isobutyl group protons (doublet, multiplet, and doublet, ~0.9, ~1.8, and ~2.4 ppm respectively), Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Chemical Shifts (δ, ppm) | Carboxyl carbon (~179 ppm), Aromatic carbons (~129-140 ppm), Propanoic acid carbons (~30, ~36 ppm), Isobutyl group carbons (~22, ~30, ~45 ppm). |
| MS (Mass Spectrometry) | Molecular Ion Peak [M-H]⁻ | m/z 205.12 |
| Molecular Ion Peak [M+H]⁺ | m/z 207.14 | |
| IR (Infrared Spectroscopy) | Key Absorptions (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~2950 (C-H stretch, aliphatic), ~1600, 1500 (C=C stretch, aromatic). |
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC) Method
A novel reversed-phase HPLC method has been developed for the determination of Ibuprofen Impurity F.[14]
-
Column: Zr-CARB (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate buffer (pH 3.5, 25 mM) (38:62, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 80 °C
-
Detection: Fluorescence detector with excitation at 220 nm and emission at 285 nm.[14]
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Gas Chromatography (GC) Method
The European Pharmacopoeia specifies a GC method for the determination of Impurity F, which requires prior derivatization.[14]
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) using a suitable derivatizing agent (e.g., diazomethane or BSTFA).
-
Column: A suitable capillary column, such as one with a polar stationary phase (e.g., ZB-WAXetr).
-
Carrier Gas: Helium
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: An appropriate temperature gradient to ensure the separation of the derivatized Impurity F from other components.
-
Sample Preparation: Accurately weigh the sample, perform the derivatization reaction, and dilute with a suitable solvent before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for complete structural elucidation.
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass data for formula confirmation.
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the mass spectrometer.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized Ibuprofen Impurity F.
Caption: Workflow for the characterization of Ibuprofen Impurity F.
This in-depth guide provides the necessary theoretical and practical information for the successful synthesis and comprehensive characterization of Ibuprofen Impurity F. The detailed protocols and analytical methods will aid researchers and quality control professionals in producing and verifying this critical reference standard, ultimately contributing to the quality and safety of Ibuprofen drug products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3-(4-Isobutylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 3. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data for Ibuprofen Impurity F Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the Ibuprofen Impurity F standard, chemically identified as 3-[4-(2-Methylpropyl)phenyl]propanoic acid. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Ibuprofen and its related substances.
Chemical Identity
-
Systematic Name: 3-[4-(2-Methylpropyl)phenyl]propanoic acid
-
Synonyms: Ibuprofen EP Impurity F, 3-(4-Isobutylphenyl)propanoic Acid
-
CAS Number: 65322-85-2
-
Molecular Formula: C₁₃H₁₈O₂
-
Molecular Weight: 206.28 g/mol
Spectroscopic Data
While specific spectra are often proprietary and provided with the purchase of a certified reference standard, this section compiles representative data based on typical analytical results for this compound. This data is essential for the identification and quantification of Ibuprofen Impurity F. Commercial suppliers of this standard, such as SynZeal and Simson Pharma Limited, provide a comprehensive Certificate of Analysis (CoA) with detailed characterization data upon purchase[1][2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for Ibuprofen Impurity F.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| 7.10 | Doublet | 2H | Aromatic CH |
| 7.00 | Doublet | 2H | Aromatic CH |
| 2.90 | Triplet | 2H | -CH₂-Ar |
| 2.65 | Triplet | 2H | -CH₂-COOH |
| 2.45 | Doublet | 2H | -CH₂-CH(CH₃)₂ |
| 1.85 | Multiplet | 1H | -CH(CH₃)₂ |
| 0.90 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~179 | -COOH |
| ~140 | Aromatic C (quaternary) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~45 | -CH₂-Ar |
| ~34 | -CH₂-COOH |
| ~30 | -CH₂-CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
| ~30 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LC-MS | ESI+ | 207.1328 | [M+H]⁺ |
| LC-MS | ESI- | 205.1180 | [M-H]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Strong | C-H stretch (alkane) |
| 2868 | Strong | C-H stretch (alkane) |
| 1705 | Strong | C=O stretch (carboxylic acid) |
| 1612 | Medium | C=C stretch (aromatic) |
| 1512 | Medium | C=C stretch (aromatic) |
| 1415 | Medium | C-H bend (alkane) |
| 1230 | Strong | C-O stretch (carboxylic acid) |
| 935 | Broad | O-H bend (carboxylic acid dimer) |
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of Ibuprofen Impurity F.
Gas Chromatography (GC) Method (as per European Pharmacopoeia)
This method is stipulated for the determination of Impurity F in Ibuprofen.
-
Column: Fused-silica column, 25 m x 0.53 mm, with a 2 µm film of macrogol 20 000.
-
Carrier Gas: Helium.
-
Flow Rate: 5.0 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature (FID): 250°C.
-
Oven Temperature: 150°C (isothermal).
-
Injection Volume: 1 µL.
-
Sample Preparation (Derivatization):
-
Dissolve 50.0 mg of the Ibuprofen sample in 1.0 mL of ethyl acetate.
-
Add 1.0 mL of N,N-dimethylformamide dimethyl acetal and 1.0 mL of pyridine in 10 mL of ethyl acetate.
-
Seal the vial and heat at 100°C for 20 minutes.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in 5.0 mL of ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC) Method (Novel Approach)
A novel reversed-phase HPLC method has been developed for the analysis of Ibuprofen Impurity F.
-
Column: Zirconia-based stationary phase (e.g., Zr-CARB), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 80°C.
-
Detection: Fluorescence detector with excitation at 220 nm and emission at 285 nm.
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for GC Analysis
The following diagram illustrates the general workflow for the analysis of Ibuprofen Impurity F using the gas chromatography method outlined in the European Pharmacopoeia.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques used to characterize the Ibuprofen Impurity F standard.
References
Certified Reference Material for Ibuprofen Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certified reference material (CRM) for Ibuprofen Impurity F. It covers the material's specifications, analytical methodologies for its quantification, and its relevance in the quality control of ibuprofen manufacturing. This document is intended to be a valuable resource for professionals in the pharmaceutical industry involved in research, development, and quality assurance.
Introduction to Ibuprofen Impurity F
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can contain various impurities that arise during its synthesis or degradation. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a specified impurity in the European Pharmacopoeia (EP).[][2] Its control is crucial to ensure the safety and efficacy of ibuprofen-containing drug products. The availability of a high-purity, well-characterized Certified Reference Material (CRM) is essential for the accurate identification and quantification of this impurity.
Certified Reference Material (CRM) Specifications
Certified Reference Materials for Ibuprofen Impurity F are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring their accuracy and reliability for analytical purposes. These CRMs are traceable to primary standards from pharmacopeias like the European Pharmacopoeia (Ph. Eur.).[3]
Table 1: General Specifications of Ibuprofen Impurity F CRM
| Property | Specification |
| Chemical Name | 3-[4-(2-methylpropyl)phenyl]propanoic acid[2][4] |
| Synonyms | 3-(p-Isobutylphenyl)propionic Acid; 4-(2-Methylpropyl)benzenepropanoic Acid[] |
| CAS Number | 65322-85-2[5][6] |
| Molecular Formula | C₁₃H₁₈O₂[][6] |
| Molecular Weight | 206.28 g/mol [7] |
| Appearance | Off-White to Pale Beige Solid[] |
| Purity | >95%[] |
| Storage Conditions | 2-30°C or -20°C for long-term storage[][7] |
| Certification | ISO 17034 and ISO/IEC 17025 |
| Traceability | Traceable to Ph. Eur. |
Analytical Methodologies
The quantification of Ibuprofen Impurity F in ibuprofen drug substances and products is typically performed using chromatographic techniques. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been developed and validated for this purpose.
Gas Chromatography (GC)
The European Pharmacopoeia traditionally specifies a gas chromatography method for the determination of Ibuprofen Impurity F, often requiring derivatization.[][8]
Table 2: Example of a Gas Chromatography Method for Ibuprofen Impurity F
| Parameter | Condition |
| Column | ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm)[9] |
| Carrier Gas | Helium[9] |
| Flow Rate | 5 ml/min[9] |
| Injector Temperature | 200°C[9] |
| Detector | Flame Ionization Detector (FID)[9] |
| Detector Temperature | 250°C[9] |
| Limit of Detection (LOD) | 2.5 mg·L⁻¹[9] |
High-Performance Liquid Chromatography (HPLC)
To simplify the analytical procedure and avoid derivatization, novel reversed-phase HPLC methods have been developed.[][8]
Table 3: Example of a High-Performance Liquid Chromatography Method for Ibuprofen Impurity F
| Parameter | Condition |
| Column | Zr-CARB (150 mm x 4.6 mm i.d., 5 µm)[8] |
| Mobile Phase | Acetonitrile - Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v)[8] |
| Flow Rate | 1.2 ml/min[8] |
| Column Temperature | 80°C[8] |
| Detector | Fluorescence Detector[][8] |
| Excitation Wavelength | 220 nm[][8] |
| Emission Wavelength | 285 nm[][8] |
Formation of Ibuprofen Impurity F
Understanding the synthetic route of ibuprofen is key to comprehending the potential sources of Impurity F. Ibuprofen is commonly synthesized from isobutylbenzene.[10] Impurities can be introduced through starting materials, intermediates, or side reactions during the synthesis process.
Caption: Potential formation pathways of Ibuprofen Impurity F during synthesis.
Experimental Workflows
The following diagrams illustrate typical workflows for the certification of a CRM and its use in the routine analysis of ibuprofen.
CRM Certification Workflow
The certification of a reference material is a rigorous process involving multiple steps to ensure its quality and traceability.
Caption: A typical workflow for the certification of a reference material.
Analytical Workflow for Impurity Quantification
The certified reference material is used to develop, validate, and perform routine analysis of Ibuprofen Impurity F in pharmaceutical samples.
Caption: Analytical workflow for the quantification of Ibuprofen Impurity F.
Conclusion
The availability and proper use of a certified reference material for Ibuprofen Impurity F are fundamental for ensuring the quality and safety of ibuprofen products. This guide has provided a comprehensive overview of the CRM's specifications, analytical methods for its detection, and its role within a quality control framework. Adherence to pharmacopeial standards and the use of well-characterized reference materials are essential practices for pharmaceutical manufacturers and regulatory bodies.
References
- 2. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 3. Detailed view [crs.edqm.eu]
- 4. Ibuprofen EP Impurity F | LGC Standards [lgcstandards.com]
- 5. Ibuprofen impurity F European Pharmacopoeia (EP) Reference Standard | 65322-85-2 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
A Comprehensive Technical Guide to Pharmacopeial Standards for Ibuprofen Impurity F (USP/EP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacopeial standards for Ibuprofen Impurity F, as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document outlines the key differences in the classification and control of this impurity, offering a comparative overview of acceptance criteria and analytical methodologies.
Introduction to Ibuprofen Impurity F
Ibuprofen Impurity F is chemically known as 3-(4-isobutylphenyl)propanoic acid.[1][2][3][4] It is a related substance of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The control of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final medicinal product. The pharmacopeial monographs provide the official standards for such controls.
Chemical Profile of Ibuprofen Impurity F:
| Characteristic | Value |
| Chemical Name | 3-(4-isobutylphenyl)propanoic acid |
| Synonyms | 3-[4-(2-Methylpropyl)phenyl]propanoic acid, Ibuprofen Impurity F (EP) |
| CAS Number | 65322-85-2[5] |
| Molecular Formula | C13H18O2[5] |
| Molecular Weight | 206.28 g/mol [5] |
European Pharmacopoeia (EP) Standards for Ibuprofen Impurity F
The European Pharmacopoeia lists Ibuprofen Impurity F as a specified impurity with a defined acceptance criterion and a specific analytical method for its determination.[6]
Acceptance Criteria
The EP monograph for Ibuprofen sets a specific limit for Impurity F.
| Impurity | Acceptance Criterion |
| Ibuprofen Impurity F | ≤ 0.1% |
Analytical Methodology: Gas Chromatography (GC)
The EP prescribes a Gas Chromatography (GC) method for the quantification of Impurity F.[6] This method involves a derivatization step to make the impurity amenable to GC analysis.
Experimental Protocol:
1. Sample and Reference Solution Preparation:
-
Methylating Solution: A mixture of N,N-dimethylformamide dimethylacetal and pyridine is diluted with ethyl acetate.
-
Test Solution: A weighed quantity of the Ibuprofen substance is dissolved in ethyl acetate, followed by the addition of the methylating solution. The vial is sealed and heated. After cooling, the reagents are evaporated under a stream of nitrogen, and the residue is dissolved in ethyl acetate.
-
Reference Solution (a): A solution of Ibuprofen Impurity F CRS in ethyl acetate.
-
Reference Solution (b) (for system suitability): A weighed quantity of Ibuprofen CRS is dissolved in Reference Solution (a), and the derivatization procedure is followed as with the Test Solution.
2. Chromatographic System:
| Parameter | Specification |
| Column | Fused silica, 25 m x 0.53 mm |
| Stationary Phase | Macrogol 20 000 R (2 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 5.0 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Column Temperature | 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Injection Volume | 1 µL |
| Run Time | Twice the retention time of Ibuprofen |
3. System Suitability:
-
The relative retention of Impurity F is approximately 1.5 with reference to the methyl ester of Ibuprofen.[6]
4. Calculation:
-
The percentage of Impurity F is calculated using the normalization procedure.
Analytical Workflow for Ibuprofen Impurity F (EP)
Caption: EP Analytical Workflow for Ibuprofen Impurity F
United States Pharmacopeia (USP) Standards
A review of the current USP-NF monograph for Ibuprofen reveals that Ibuprofen Impurity F is not listed as a specified impurity .[7][8][9] Instead, the control of impurities like Impurity F falls under the general "Chromatographic Purity" or "Organic Impurities" section of the monograph.
General Impurity Limits
The USP monograph for Ibuprofen specifies limits for individual unknown impurities and the total of all impurities. Any impurity that is not specifically named in the monograph, such as Impurity F, is controlled by these general limits.
| Impurity Category | Acceptance Criterion |
| Any individual impurity | ≤ 0.3% |
| Total impurities | ≤ 1.0% |
It is important to note that the USP monograph does specify a limit for "Ibuprofen Related Compound C" at not more than 0.1%.[7][8][9][10]
Analytical Methodology
The USP monograph for the control of organic impurities in Ibuprofen typically employs a High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate Ibuprofen from its potential impurities.
Typical HPLC Parameters (as per general impurity methods for Ibuprofen):
| Parameter | Specification |
| Column | L1 packing (e.g., C18), 4.0 mm x 15 cm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., pH 2.5 phosphate buffer) and acetonitrile. |
| Detector | UV at 214 nm |
| Flow Rate | Approximately 2 mL/min |
Logical Workflow for Impurity Control in USP:
Caption: USP General Impurity Control Workflow
Comparative Summary
| Aspect | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Status of Impurity F | Specified Impurity | Not a specified impurity; controlled under general limits. |
| Specific Limit | ≤ 0.1% | No specific limit; subject to the general limit for any individual impurity (≤ 0.3%). |
| Analytical Method | Gas Chromatography (GC) with derivatization. | High-Performance Liquid Chromatography (HPLC) for general organic impurities. |
Conclusion
The pharmacopeial standards for Ibuprofen Impurity F exhibit a significant divergence between the European Pharmacopoeia and the United States Pharmacopeia. The EP has identified Impurity F as a specified impurity, warranting a specific analytical method (GC) and a stringent limit of 0.1%. In contrast, the USP does not list Impurity F individually but controls it under the general limits for organic impurities, which are determined by an HPLC method.
For researchers, scientists, and drug development professionals, it is imperative to be aware of these differences, particularly when developing analytical methods for Ibuprofen and its related substances for global markets. The choice of analytical strategy and the setting of internal specifications may need to accommodate the requirements of both pharmacopeias to ensure compliance across different regulatory regions. The more specific and stringent requirements of the EP for Impurity F suggest that this impurity has been identified as requiring particular control, a consideration that should be taken into account during risk assessment and process development.
References
- 1. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 2. 3-(4-Isobutylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 3. 3-(4-ISOBUTYL-PHENYL)-PROPIONIC ACID | 65322-85-2 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Ibuprofen impurity F EP Reference Standard CAS 65322-85-2 Sigma Aldrich [sigmaaldrich.com]
- 6. uspbpep.com [uspbpep.com]
- 7. uspnf.com [uspnf.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Ibuprofen Impurity F: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ibuprofen Impurity F, a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates critical information on its chemical identity, analytical methodologies for its detection and quantification, and available synthesis routes. The content is structured to serve as a valuable resource for professionals in pharmaceutical research, quality control, and drug development.
Core Data Presentation
The fundamental physicochemical properties of Ibuprofen Impurity F are summarized in the table below for quick reference.
| Parameter | Value | Reference(s) |
| Chemical Name | 3-(4-isobutylphenyl)propanoic acid | [1][2] |
| Synonyms | 4-(2-Methylpropyl)benzenepropanoic acid, 3-(p-Isobutylphenyl)propionic acid | [3][4] |
| CAS Number | 65322-85-2 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | White to yellow solid | |
| Melting Point | 63 - 66 °C | |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |
Experimental Protocols
Detailed methodologies for the analysis of Ibuprofen Impurity F are crucial for quality control in pharmaceutical manufacturing. The following sections outline established gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods.
Gas Chromatography (GC) Method for Impurity F Determination
This method is adapted from the European Pharmacopoeia for the determination of Impurity F in ibuprofen.[5]
1. Methylating Solution Preparation:
-
Dilute 1 mL of N,N-dimethylformamide dimethyl acetal and 1 mL of pyridine to 10 mL with ethyl acetate.[5]
2. Sample and Reference Preparation:
-
Test Solution: Weigh approximately 50.0 mg of the ibuprofen substance to be examined into a sealable vial. Dissolve it in 1.0 mL of ethyl acetate, add 1.0 mL of the methylating solution, seal the vial, and heat at 100 °C for 20 minutes in a block heater. Allow the solution to cool.[5]
-
Reference Solution (a): Dissolve 0.5 mg of Ibuprofen Impurity F CRS (Certified Reference Standard) in ethyl acetate and dilute to 10.0 mL with the same solvent.[5]
-
Reference Solution (b): Weigh about 50.0 mg of Ibuprofen CRS into a sealable vial. Dissolve it in 1.0 mL of Reference Solution (a), add 1.0 mL of the methylating solution, seal, and heat at 100 °C for 20 minutes. After cooling, remove the reagents under a stream of nitrogen at room temperature and dissolve the residue in 5 mL of ethyl acetate.[5]
3. Chromatographic Conditions:
-
Column: Fused-silica column, 25 m in length with a 0.53 mm internal diameter, coated with macrogol 20 000 (film thickness 2 µm).[5]
-
Carrier Gas: Helium.[5]
-
Flow Rate: 5.0 mL/min.[5]
-
Temperatures:
-
Detection: Flame Ionization Detector (FID).[5]
-
Injection Volume: 1 µL.[5]
-
Run Time: Twice the retention time of ibuprofen.[5]
4. System Suitability:
-
The relative retention time of Impurity F with reference to ibuprofen (retention time ≈ 17 min) should be approximately 1.5.[5]
5. Limit:
-
The maximum allowable limit for Impurity F is 0.1 percent.[5]
High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen and its Impurities
A validated RP-HPLC method for the simultaneous determination of ibuprofen and 17 related compounds, including Impurity F, has been developed.[6]
1. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM sodium phosphate buffer, pH adjusted to 6.9.[6]
-
Mobile Phase B: Acetonitrile.[6]
2. Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution: Prepare a solution of Ibuprofen Standard at a concentration of 0.4 mg/mL in the diluent.
-
Resolution Solution: Prepare a solution containing 0.07 mg/mL of each compound (Ibuprofen and its impurities) in the diluent.
3. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm particle size).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV detector set at 214 nm.[6]
-
Injection Volume: 7 µL.
-
Gradient Elution:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 48 | 52 |
| 3 | 48 | 52 |
| 13 | 15 | 85 |
| 16 | 15 | 85 |
Synthesis of Ibuprofen Impurity F
An alternate synthesis route for 2-(4-isobutylphenyl)propionic acid (Ibuprofen) can inadvertently lead to the formation of Impurity F. One such method involves the following steps:
-
Methyl 3-(4-isobutylphenyl)-3-methyl-3-butenoate is refluxed with 35% hydrochloric acid in acetic acid.[7]
-
The reaction mixture is then poured into water and extracted with ether.[7]
-
The ether extract is washed, dried, and concentrated to yield 2-(4-isobutylphenyl)propanal.[7]
-
Subsequent oxidation of the aldehyde can lead to the formation of 2-(4-isobutylphenyl)propionic acid (Ibuprofen). However, side reactions or incomplete reactions in the preceding steps of a different synthesis pathway could result in 3-(4-isobutylphenyl)propanoic acid (Impurity F). A more direct, though less common, synthesis of Impurity F would involve the hydrocarboxylation of 1-(4-isobutylphenyl)ethylene under specific catalytic conditions.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature available that describes specific signaling pathways or biological activities associated with Ibuprofen Impurity F. Its significance is primarily as a process-related impurity in the manufacturing of ibuprofen, and its presence is controlled within strict limits to ensure the safety and efficacy of the final drug product.[5]
Visualizations
Analytical Workflow for Ibuprofen Impurity F Quantification
The following diagram illustrates a typical workflow for the analysis of Ibuprofen Impurity F in a pharmaceutical sample, from sample preparation to data analysis.
Caption: Analytical workflow for the quantification of Ibuprofen Impurity F.
References
- 1. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
The Criticality of Controlling Ibuprofen Impurity F in Pharmaceuticals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is recognized for its analgesic, anti-inflammatory, and antipyretic properties. The manufacturing and stability of ibuprofen drug substances and products can lead to the formation of various impurities. Among these, Ibuprofen Impurity F, chemically identified as 3-(4-isobutylphenyl)propanoic acid, is a specified impurity in the European Pharmacopoeia. Its control is paramount to ensure the safety, efficacy, and quality of ibuprofen-containing pharmaceuticals. This technical guide provides a comprehensive overview of Ibuprofen Impurity F, including its chemical properties, regulatory context, analytical control strategies, and potential formation pathways. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of ibuprofen.
Introduction to Ibuprofen Impurity F
Ibuprofen Impurity F is a process-related impurity and a potential degradation product of ibuprofen. Its presence in the final drug product must be strictly controlled to adhere to regulatory standards and ensure patient safety.
Chemical Identity
| Property | Value |
| Systematic Name | 3-(4-isobutylphenyl)propanoic acid[1][2][3] |
| Synonyms | 3-[4-(2-Methylpropyl)phenyl]propanoic acid, Ibuprofen Related Compound F |
| CAS Number | 65322-85-2[1][2][3] |
| Molecular Formula | C13H18O2[1][2][3] |
| Molecular Weight | 206.28 g/mol [1][2][3] |
| Chemical Structure |
|
Regulatory Landscape and Toxicological Significance
The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of pharmaceutical development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).
Regulatory Limits
The European Pharmacopoeia (Ph. Eur.) monograph for ibuprofen specifies a limit for Impurity F.
| Pharmacopoeia | Limit for Impurity F |
| European Pharmacopoeia (Ph. Eur.) | ≤ 0.1%[4][5] |
Toxicological Assessment
While specific toxicological data for Ibuprofen Impurity F is not extensively available in the public domain, the principles of impurity qualification outlined in ICH Q3A(R2) and Q3B(R2) guidelines are applicable. These guidelines establish thresholds at which impurities must be identified, reported, and qualified through toxicological studies if their levels exceed certain limits. The established limit in the Ph. Eur. suggests that at or below 0.1%, Impurity F is considered to be of low toxicological concern. However, for any new drug product or significant changes in the manufacturing process, a re-evaluation of impurity profiles and potential toxicological risks is warranted.
Formation Pathways of Ibuprofen Impurity F
Understanding the formation pathways of Impurity F is crucial for developing effective control strategies during the synthesis and storage of ibuprofen. It can arise from both the synthetic route and degradation of the active pharmaceutical ingredient.
Potential Synthetic Routes
One plausible route for the formation of Ibuprofen Impurity F is through the homologation of a related starting material or intermediate. For instance, the Arndt-Eistert synthesis provides a method for converting a carboxylic acid to its next higher homologue, which could potentially lead to the formation of Impurity F if a suitable precursor is present.
Caption: Potential Arndt-Eistert homologation route to Impurity F.
Degradation Pathways
Forced degradation studies on ibuprofen have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. While these studies have identified several degradation products, the specific conditions that lead to the formation of Impurity F are not well-documented in publicly available literature. It is plausible that certain storage conditions or interactions with excipients could promote molecular rearrangements or side reactions that result in the formation of this impurity.
Analytical Control Strategies
Robust analytical methods are essential for the accurate detection and quantification of Ibuprofen Impurity F to ensure compliance with regulatory limits. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for this purpose.
Gas Chromatography (GC) Method
The European Pharmacopoeia specifies a GC method for the determination of Impurity F.
Experimental Protocol (Based on Ph. Eur. Monograph):
| Parameter | Specification |
| Column | Fused silica capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film) |
| Stationary Phase | Poly[(cyanopropyl)(phenyl)][methyl]siloxane |
| Carrier Gas | Helium |
| Flow Rate | Typically around 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Isothermal or gradient, e.g., start at 150 °C, hold for 5 min, ramp to 240 °C at 10 °C/min, hold for 10 min |
| Injection Volume | 1 µL |
| Sample Preparation | Derivatization of the carboxylic acid group (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is typically required to improve volatility and chromatographic performance. |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC methods have also been developed and validated for the simultaneous determination of ibuprofen and its impurities, including Impurity F.
Experimental Protocol (General Method):
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at a suitable wavelength (e.g., 220 nm) |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). |
Analytical Method Validation
Any analytical method used for the quantification of Impurity F must be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: General workflow for the analysis of Ibuprofen Impurity F.
Conclusion
The control of Ibuprofen Impurity F is a critical component of ensuring the quality and safety of ibuprofen-containing pharmaceuticals. A thorough understanding of its chemical properties, regulatory limits, potential formation pathways, and robust analytical control strategies is essential for pharmaceutical manufacturers and quality control laboratories. Adherence to pharmacopoeial standards and international guidelines, coupled with validated analytical methods, will ensure that ibuprofen products consistently meet the required quality attributes, thereby safeguarding public health. Further research into the specific toxicological profile and definitive formation mechanisms of Impurity F would provide an even more comprehensive understanding and further enhance control strategies.
References
- 1. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 5. Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regulatory landscape governing related compounds in the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. By summarizing key pharmacopeial requirements, detailing analytical methodologies, and exploring the origins of these impurities, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of ibuprofen.
Regulatory Framework for Impurity Control
The control of impurities in active pharmaceutical ingredients (APIs) like ibuprofen is a critical aspect of ensuring drug safety and efficacy. International and national regulatory bodies have established stringent guidelines to limit the presence of these related compounds. The primary frameworks are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the British Pharmacopoeia (BP).
Organic impurities in new drug substances are broadly classified by the ICH into three categories:
-
Organic Impurities: These can arise during the manufacturing process or storage of the drug substance and include starting materials, by-products, intermediates, and degradation products.
-
Inorganic Impurities: These may be derived from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes.
The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances.[1] The reporting, identification, and qualification thresholds are determined by the maximum daily dose of the drug. For ibuprofen, with a maximum daily dose that can exceed 2 grams, these thresholds are crucial in defining the acceptable levels of related compounds.
Ibuprofen: Synthesis, Degradation, and the Genesis of Impurities
Understanding the synthetic pathways and degradation patterns of ibuprofen is fundamental to identifying and controlling its related compounds.
Synthetic Pathways and Process-Related Impurities
The commercial synthesis of ibuprofen has evolved from the original multi-step "Boots synthesis" to more "green" and atom-economical processes.[2][3]
-
The Boots Synthesis (Brown Process): This six-step process, while historically significant, is known for its lower atom economy and the generation of by-products.[2][3] Key steps include Friedel-Crafts acylation, Darzens condensation, and subsequent transformations.[2]
-
The BHC-Hoechst-Celanese Process (Green Process): This three-step catalytic process is more environmentally friendly and efficient.[3] It typically involves the acylation of isobutylbenzene, hydrogenation, and carbonylation, significantly reducing waste.[2]
Process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions. For example, incomplete reactions or alternative reaction pathways can lead to the formation of various structurally related compounds.
Degradation Pathways
Ibuprofen is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions are essential to identify potential degradants that may form during the shelf-life of the drug product.[4]
Common degradation pathways include:
-
Oxidation: Can lead to the formation of hydroxylated and carboxylated derivatives.
-
Photodegradation: Exposure to light can result in the formation of compounds like 4-isobutylacetophenone.
-
Hydrolysis: While generally stable, ester derivatives of ibuprofen can hydrolyze to the parent compound.
Specified Impurities in Major Pharmacopeias
The major pharmacopeias—USP, Ph. Eur., and BP—list specific related compounds of ibuprofen that must be controlled within defined limits. The following tables summarize these specified impurities, their structures, and their acceptance criteria.
Table 1: Specified Impurities of Ibuprofen in the United States Pharmacopeia (USP)
| Impurity Name | Structure | Acceptance Criteria |
| Ibuprofen Related Compound C | 4'-Isobutylacetophenone | ≤ 0.1%[5][6] |
| Any individual unspecified impurity | - | ≤ 0.3%[5] |
| Total impurities | - | ≤ 1.0%[5] |
Table 2: Specified Impurities of Ibuprofen in the European Pharmacopoeia (Ph. Eur.)
| Impurity | Chemical Name | Structure | Acceptance Criteria |
| Impurity A | (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid | For each impurity, not more than 1.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.15%)[7] | |
| Impurity B | (2RS)-2-(4-Butylphenyl)propanoic acid | Not more than the area of the corresponding peak in the chromatogram obtained with reference solution (b) (0.3%)[8] | |
| Impurity C | (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide | - | |
| Impurity D | (2RS)-2-(4-Methylphenyl)propanoic acid | - | |
| Impurity E | 4'-(2-Methylpropyl)acetophenone | - | |
| Impurity F | 3-[4-(2-Methylpropyl)phenyl]propanoic acid | ≤ 0.1%[9] | |
| Impurity J | (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid | For each impurity, not more than 1.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.15%)[7] | |
| Impurity N | (2RS)-2-(4-Ethylphenyl)propanoic acid | For each impurity, not more than 1.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.15%)[7] | |
| Any other impurity | - | - | Not more than 0.3 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.3%)[8] |
| Total of other impurities | - | - | Not more than 0.7 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.7%)[8] |
| Disregard limit | - | - | 0.05 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.05%)[8] |
Table 3: Specified Impurities of Ibuprofen in the British Pharmacopoeia (BP)
The British Pharmacopoeia largely harmonizes with the European Pharmacopoeia for the control of ibuprofen-related substances. The specified impurities and their limits are generally consistent with those listed in the Ph. Eur. monograph.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the identification and quantification of related compounds in ibuprofen. The following sections detail typical experimental protocols based on pharmacopeial methods and published literature.
Experimental Protocol: HPLC Method for Related Substances (Based on Ph. Eur.)
This method is suitable for the separation and quantification of specified and unspecified impurities in ibuprofen drug substance.
Chromatographic Conditions:
-
Column: A stainless steel column 150 mm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm) (e.g., Waters XTerra MS C18 or equivalent).[10]
-
Mobile Phase A: A mixture of 0.5 volumes of orthophosphoric acid, 340 volumes of acetonitrile, and 600 volumes of water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 25 100 0 25 - 55 100 → 15 0 → 85 55 - 70 15 85 | 70 - 75 | 15 → 100 | 85 → 0 |
-
Flow Rate: 2.0 mL/min.[9]
-
Column Temperature: Ambient.
-
Detection: UV spectrophotometer at 214 nm.[9]
-
Injection Volume: 20 µL.[9]
Solution Preparation:
-
Test Solution: Dissolve 20 mg of the ibuprofen substance to be examined in 2 mL of acetonitrile and dilute to 10.0 mL with Mobile Phase A.[7]
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase A.[7]
-
Reference Solution (b) (for system suitability): Prepare a solution containing a known concentration of ibuprofen and ibuprofen impurity B to demonstrate adequate resolution.[10]
-
Reference Solution (c) (for peak identification): A solution containing a mixture of specified impurities (e.g., A, J, and N) is used to identify the peaks in the chromatogram of the test solution.[9]
Experimental Protocol: HPLC Method for Ibuprofen Related Compound C (Based on USP)
This method is specific for the determination of Ibuprofen Related Compound C in ibuprofen.
Chromatographic Conditions:
-
Column: A 4.6-mm × 15-cm column that contains 5-µm packing L1.
-
Mobile Phase: A filtered and degassed mixture of water (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (55:45).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35 °C.[8]
-
Detection: UV spectrophotometer at 254 nm.[8]
-
Injection Volume: 5 µL.
Solution Preparation:
-
Test Preparation: Prepare a solution of Ibuprofen in acetonitrile containing about 5 mg per mL.
-
Standard Solution: Prepare a solution of USP Ibuprofen Related Compound C RS in acetonitrile having a known concentration of about 0.0012 mg per mL.
-
System Suitability Solution: A solution containing both ibuprofen and ibuprofen related compound C is used to ensure adequate resolution between the two peaks.
Sample Preparation for Different Dosage Forms
For Ibuprofen Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder, equivalent to about 200 mg of ibuprofen, into a 100-mL volumetric flask.
-
Add about 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate for about 15 minutes with intermittent shaking to dissolve the ibuprofen.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45-µm filter, discarding the first few mL of the filtrate.
-
The clear filtrate is the sample solution for injection.[11][12]
For Ibuprofen Oral Suspension:
-
Accurately weigh a portion of the well-shaken oral suspension, equivalent to about 100 mg of ibuprofen, into a 100-mL volumetric flask.
-
Add about 70 mL of a suitable diluent.
-
Sonicate for about 20 minutes to ensure complete dispersion and dissolution of the ibuprofen.
-
Allow the solution to cool and dilute to volume with the diluent.
-
Mix thoroughly and filter a portion of the solution through a 0.45-µm filter.
-
The resulting clear solution is used for analysis.
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of related compounds in ibuprofen drug substance and drug product.
Caption: Workflow for the analysis of related compounds in ibuprofen drug substance.
Caption: General workflow for the analysis of related compounds in ibuprofen drug products.
Signaling Pathways
Ibuprofen's Mechanism of Action:
Ibuprofen's therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.
Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2 enzymes.
Potential Cellular Toxicity Pathways of Impurities:
While specific signaling pathways for individual ibuprofen impurities are not well-elucidated, general mechanisms of chemical-induced cellular toxicity can be considered. Impurities, particularly reactive ones, may induce cellular stress through various mechanisms.
Caption: Conceptual overview of potential cellular toxicity pathways induced by ibuprofen impurities.
Conclusion
The stringent control of related compounds in ibuprofen is paramount to ensuring its quality, safety, and efficacy. A thorough understanding of the regulatory guidelines set forth by major pharmacopeias, coupled with robust and validated analytical methods, is essential for manufacturers and researchers. This guide provides a foundational framework for navigating the complexities of ibuprofen impurity profiling, from understanding their origin to implementing effective control strategies. As analytical technologies and toxicological assessments continue to evolve, the standards for purity will undoubtedly become even more rigorous, demanding a continuous commitment to scientific excellence in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic and chemical characterization of ibuprofen degradation by Sphingomonas Ibu-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. uspnf.com [uspnf.com]
- 6. ClinPGx [clinpgx.org]
- 7. epichem.com [epichem.com]
- 8. Toxicity and biodegradation of ibuprofen by Bacillus thuringiensis B1(2015b) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. Changes in Ibuprofen Toxicity and Degradation in Response to Immobilization of Bacillus thuringiensis B1(2015b) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpamc.com [ajpamc.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Determination of Ibuprofen Impurity F
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative determination of Ibuprofen Impurity F in bulk drug substances or pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a potential process-related impurity. While the European Pharmacopoeia has traditionally employed gas chromatography for its analysis, a robust and reliable HPLC method offers a more common and accessible alternative for many quality control laboratories.
This application note details a validated HPLC method for the separation and quantification of Ibuprofen Impurity F from the main Ibuprofen peak and other related substances.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the determination of Ibuprofen Impurity F.
Materials and Reagents
-
Ibuprofen Reference Standard (CRS)
-
Ibuprofen Impurity F Reference Standard
-
Acetonitrile (HPLC grade)
-
Sodium Phosphate, Monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or equivalent)
-
Diluent: Acetonitrile and water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The detailed chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Sodium Phosphate buffer, pH adjusted to 6.9 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 82 | 18 |
| 25 | 82 | 18 |
| 55 | 15 | 85 |
| 70 | 15 | 85 |
| 71 | 82 | 18 |
| 80 | 82 | 18 |
Preparation of Solutions
2.3.1. Mobile Phase A (10 mM Sodium Phosphate Buffer, pH 6.9)
-
Dissolve 1.2 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.9 with diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
2.3.2. Standard Stock Solution of Ibuprofen Impurity F (50 µg/mL)
-
Accurately weigh about 5 mg of Ibuprofen Impurity F reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
2.3.3. Standard Solution (0.5 µg/mL of Impurity F and 500 µg/mL of Ibuprofen)
-
Accurately weigh about 50 mg of Ibuprofen reference standard into a 100 mL volumetric flask.
-
Add 1.0 mL of the Standard Stock Solution of Ibuprofen Impurity F.
-
Dissolve in and dilute to volume with the diluent. This solution represents 0.1% of Impurity F with respect to the Ibuprofen concentration.
2.3.4. Sample Solution (500 µg/mL of Ibuprofen)
-
Accurately weigh an amount of the test sample equivalent to about 50 mg of Ibuprofen into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability requirements.
-
Inject the Standard Solution five replicate times.
-
The system is deemed suitable if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for Ibuprofen Impurity F is not more than 5.0%.
-
The resolution between the Ibuprofen and Impurity F peaks is not less than 2.0.
-
The tailing factor for the Ibuprofen Impurity F peak is not more than 2.0.
-
Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
Calculation
The percentage of Ibuprofen Impurity F in the sample is calculated using the following formula:
Where:
-
Area_ImpF_Sample is the peak area of Impurity F in the sample chromatogram.
-
Area_ImpF_Std is the peak area of Impurity F in the standard chromatogram.
-
Conc_ImpF_Std is the concentration of Impurity F in the Standard Solution (µg/mL).
-
Conc_Sample is the concentration of Ibuprofen in the Sample Solution (µg/mL).
Data Presentation
The following table summarizes the expected system suitability results and typical retention times.
Table 3: System Suitability and Chromatographic Data
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time of Ibuprofen | - | Approx. 25 min |
| Retention Time of Impurity F | - | Approx. 28 min |
| Resolution (Ibuprofen/Impurity F) | NLT 2.0 | > 2.5 |
| Tailing Factor (Impurity F) | NMT 2.0 | < 1.5 |
| RSD for Impurity F peak area (n=5) | NMT 5.0% | < 3.0% |
NLT: Not Less Than, NMT: Not More Than
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of Ibuprofen Impurity F.
Caption: Experimental workflow for the determination of Ibuprofen Impurity F by HPLC.
Gas Chromatography Method for the Analysis of Ibuprofen Impurity F
Application Note and Protocol
This document provides a detailed gas chromatography (GC) method for the quantitative analysis of Impurity F, a related substance of Ibuprofen. This method is intended for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of Ibuprofen.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), it is crucial to control the levels of impurities to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a potential process-related impurity that must be monitored. The European Pharmacopoeia specifies a gas chromatography method for its determination following a derivatization step.[1][2] This application note outlines a detailed protocol for this analysis.
The analysis of acidic compounds like Ibuprofen and its impurities by gas chromatography often requires a derivatization step to improve their volatility and chromatographic performance.[3] This protocol utilizes a methylation reaction to convert the carboxylic acid functional group of Impurity F into its corresponding methyl ester, making it suitable for GC analysis.
Experimental Protocol
This protocol is based on the method described in the European Pharmacopoeia for the determination of Ibuprofen Impurity F.
Reagents and Materials
-
Ibuprofen API sample
-
Ibuprofen Impurity F Certified Reference Standard (CRS)
-
Ethyl acetate, GC grade
-
Pyridine, anhydrous
-
N,N-dimethylformamide dimethylacetal
-
Nitrogen gas, high purity
-
GC vials, 2 mL, with caps and septa
-
Heating block or oven
Instrumentation
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. The following instrumental parameters are recommended:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with FID |
| Column | ZB-WAXetr (or equivalent polar phase), 25 m x 0.53 mm I.D., 2.0 µm film thickness[4] |
| Carrier Gas | Helium, constant flow rate of 5.0 mL/min[4] |
| Injector | Split/Splitless, operated in split mode (e.g., 20:1) |
| Injector Temp. | 200°C[4] |
| Oven Program | - Initial Temperature: 120°C, hold for 2 minutes- Ramp: 10°C/min to 220°C- Final Hold: 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C[4] |
| Injection Volume | 1.0 µL |
Note: The oven temperature program is a typical program for the analysis of fatty acid methyl esters on a wax column and should provide good separation for the methylated Impurity F.
Solution Preparation
Methylating Solution: Dilute 1.0 mL of N,N-dimethylformamide dimethylacetal and 1.0 mL of pyridine to 10.0 mL with ethyl acetate. Prepare this solution fresh.
Reference Solution: Accurately weigh about 5.0 mg of Ibuprofen Impurity F CRS into a 10 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate to obtain a solution with a concentration of approximately 0.5 mg/mL.
Test Solution: Accurately weigh about 50.0 mg of the Ibuprofen API sample into a sealable vial. Add 1.0 mL of ethyl acetate and 1.0 mL of the freshly prepared methylating solution. Seal the vial and heat at 100°C for 20 minutes in a heating block. Allow the vial to cool to room temperature. Evaporate the solvent and excess reagents under a gentle stream of nitrogen. Dissolve the residue in 5.0 mL of ethyl acetate.
Chromatographic Procedure
-
Equilibrate the GC system with the specified parameters.
-
Inject 1.0 µL of the prepared Reference Solution and record the chromatogram.
-
Inject 1.0 µL of the prepared Test Solution and record the chromatogram.
-
Identify the peak corresponding to the methyl ester of Impurity F in the chromatogram of the Test Solution by comparing its retention time with that of the peak in the chromatogram of the Reference Solution.
Data Presentation
The quantitative analysis of Impurity F is performed using the normalization procedure. The percentage of Impurity F in the Ibuprofen sample is calculated based on the peak area of the methylated Impurity F relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
A typical method validation would yield the following performance characteristics:
| Parameter | Typical Value |
| Retention Time (RT) | Approximately 8-12 minutes (for methyl ester) |
| Limit of Detection (LOD) | 2.5 mg/L[4] |
| Limit of Quantitation (LOQ) | 8.0 mg/L |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: The values in the table are illustrative and should be established during method validation in the user's laboratory.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Ibuprofen Impurity F.
Caption: Workflow for the GC analysis of Ibuprofen Impurity F.
Logical Relationship of Components
The following diagram illustrates the relationship between the analyte, the derivatization process, and the analytical technique.
References
- 1. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
Application Note: A Validated UPLC Method for the Rapid Separation of Ibuprofen and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and its process-related impurities and degradation products. The described method is stability-indicating and suitable for routine quality control analysis of ibuprofen in pharmaceutical formulations.
Introduction
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] During its synthesis and storage, various impurities can arise, which may affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the separation and quantification of ibuprofen and its impurities is crucial for quality control in the pharmaceutical industry. This application note presents a UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and reduced solvent consumption.[2]
Experimental Protocols
Instrumentation
A Waters ACQUITY UPLC® H-Class System equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector was used for this analysis. Data acquisition and processing were performed using Empower® 3 Chromatography Data Software.
Chemicals and Reagents
-
Ibuprofen Reference Standard (USP)
-
Ibuprofen Related Compound C (4'-Isobutylacetophenone) Reference Standard (USP)[3][4]
-
Acetonitrile (LC-MS grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Milli-Q water
Chromatographic Conditions
A summary of the UPLC chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC® BEH C18, 100 x 2.1 mm, 1.7 µm[5] |
| Mobile Phase A | 0.02M Potassium dihydrogen orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | Time (min) / %B: 0/10, 6/50, 15/60, 18/65, 21/80, 23/100, 23.1/10, 25/10[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 25°C[5] |
| Injection Volume | 1.0 µL[5] |
| Detection Wavelength | 210 nm[5] |
| Run Time | 25 minutes |
Preparation of Solutions
4.1. Standard Stock Solution
Accurately weigh and dissolve an appropriate amount of Ibuprofen Reference Standard and Ibuprofen Related Compound C Reference Standard in the diluent (a mixture of Milli-Q water and acetonitrile in a 30:70 v/v ratio) to obtain a desired stock concentration.[5]
4.2. Working Standard Solution
Dilute the standard stock solution with the diluent to prepare a working standard solution at a suitable concentration for analysis.
4.3. Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of ibuprofen and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.
Results and Discussion
The developed UPLC method successfully separated ibuprofen from its known impurity, Ibuprofen Related Compound C, and other potential degradation products within a 25-minute run time. The method was validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
The following table summarizes the key validation parameters of the UPLC method for the determination of ibuprofen and its impurities.
| Parameter | Ibuprofen | Ibuprofen Related Compound C |
| Linearity Range (µg/mL) | 0.20 - 6.00 | 0.05 - 0.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.03 | 0.03[6][7] |
| LOQ (µg/mL) | 0.10 | 0.05[6][7] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0[6][7] |
| Precision (%RSD) | < 2.0 | < 2.5[6][7] |
Experimental Workflow
The following diagram illustrates the logical workflow of the UPLC method for the analysis of ibuprofen and its impurities.
Caption: UPLC analysis workflow for ibuprofen and its impurities.
Conclusion
The UPLC method described in this application note is rapid, sensitive, precise, and accurate for the determination of ibuprofen and its impurities. The stability-indicating nature of the method makes it suitable for the analysis of stability samples and for routine quality control of ibuprofen in pharmaceutical dosage forms. The short analysis time and reduced solvent consumption make this method a cost-effective and environmentally friendly alternative to conventional HPLC methods.
References
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen Related Compound C - 4′-Isobutylacetophenone, 1-(4-Isobutylphenyl)ethanone [sigmaaldrich.com]
- 4. Ibuprofen Related Compound C (4-isobutylacetophenone) [cymitquimica.com]
- 5. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Capillary Electrophoresis for High-Throughput Impurity Profiling of Ibuprofen
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized in large quantities, and its purity is a critical quality attribute. Impurity profiling is essential to ensure the safety and efficacy of the final drug product. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of ibuprofen and its related impurities, offering advantages such as high efficiency, short analysis times, and minimal solvent consumption. This document provides a detailed protocol for the impurity profiling of ibuprofen using Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of capillary electrophoresis.
Principle
Micellar Electrokinetic Capillary Chromatography (MEKC) is a separation technique that utilizes a surfactant, such as sodium dodecyl sulfate (SDS), added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on their partitioning coefficients. Charged analytes are separated based on both their electrophoretic mobility and their interaction with the micelles. This technique is particularly well-suited for the separation of a mixture of charged and neutral impurities that may be present in ibuprofen samples.
Experimental Protocol: MEKC Method for Ibuprofen Impurity Profiling
This protocol is based on established and validated methods for the separation of ibuprofen and its potential impurities.[1][2]
1. Instrumentation and Materials
-
Instrumentation:
-
Capillary Electrophoresis system equipped with a Diode Array Detector (DAD) or UV detector.
-
Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Ibuprofen reference standard and samples
-
Sodium Dodecyl Sulfate (SDS)
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium Hydroxide for capillary conditioning
-
Syringe filters (0.45 µm)
-
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 40 mM borate buffer by dissolving the appropriate amount of boric acid in deionized water. Adjust the pH to 10.0 with 1 M NaOH. Add SDS to a final concentration of 40 mM and acetonitrile to a final concentration of 9% (v/v).[1] Filter the BGE through a 0.45 µm filter before use.
-
Standard Solutions: Prepare a stock solution of ibuprofen reference standard in the BGE. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Accurately weigh and dissolve the ibuprofen sample in the BGE to achieve a known concentration. If necessary, sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. Capillary Conditioning
Proper capillary conditioning is crucial for achieving reproducible results. A typical conditioning procedure is as follows:
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 15 minutes.
-
Between runs, flush with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.
4. Electrophoretic Conditions
-
Capillary: Fused-silica, e.g., 50 µm i.d., 50 cm total length (42 cm effective length).
-
Applied Voltage: 25 kV (Field strength of approximately 515 V/cm).[1]
-
Temperature: 25 °C.[1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm.
5. Data Analysis
Identify and quantify impurities in the sample electropherogram by comparing their migration times and peak areas to those of the ibuprofen reference standard and any available impurity standards. The use of relative migration times can help to account for minor variations in experimental conditions.
Quantitative Data Summary
The following tables summarize the validation parameters for a capillary electrophoresis method for ibuprofen analysis, demonstrating its suitability for quantitative impurity profiling.
Table 1: Method Validation Parameters for Ibuprofen Determination by CZE-UV [3]
| Parameter | Result |
| Linearity Range | 1.25–50 µg/mL |
| Correlation Coefficient (r²) | 0.9984 |
| Limit of Detection (LOD) | 0.31 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL (calculated as 3.3 x LOD) |
Table 2: Precision and Accuracy of the CZE-UV Method for Ibuprofen [3]
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Value | 1.9 - 5.6 | 2.6 - 15.0 | 87.1 - 106.5 | 94.9 - 102.7 |
Visualizations
Experimental Workflow for Ibuprofen Impurity Profiling by MEKC
Caption: Workflow for Ibuprofen Impurity Analysis.
Logical Relationship of MEKC Separation Principles
Caption: Principles of MEKC Separation.
References
- 1. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. II. Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Sensitive and Robust LC-MS/MS Method for the Quantification of Ibuprofen Impurity F
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a known related substance of ibuprofen.[1][2] Its monitoring and control at trace levels are essential to meet stringent regulatory requirements. This application note presents a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Ibuprofen Impurity F in ibuprofen drug substances and formulations. The method is designed to provide high throughput and robust performance, making it suitable for routine quality control and stability testing.
Experimental
Materials and Reagents
-
Ibuprofen API and Ibuprofen Impurity F reference standard were sourced from a reputable supplier.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
Sample and Standard Preparation
Standard Stock Solution (100 µg/mL): An accurately weighed amount of Ibuprofen Impurity F reference standard was dissolved in methanol to obtain a final concentration of 100 µg/mL.
Working Standard Solutions: A series of working standard solutions were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation: An accurately weighed portion of the ibuprofen drug substance or a crushed tablet powder equivalent to 100 mg of ibuprofen was dissolved in 10 mL of methanol. The solution was sonicated for 10 minutes and then centrifuged. The supernatant was diluted with a 50:50 (v/v) mixture of acetonitrile and water to a final theoretical ibuprofen concentration of 1 mg/mL. This solution was then further diluted as necessary to bring the expected impurity concentration within the calibration range.
LC-MS/MS Method
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 30% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 205.1 → 161.1 (Quantifier) |
| m/z 205.1 → 119.1 (Qualifier) | |
| Collision Energy (CE) | 15 eV (for m/z 161.1), 25 eV (for m/z 119.1) |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Linearity: The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 100 ng/mL for Ibuprofen Impurity F. The coefficient of determination (R²) was consistently greater than 0.99.
Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Accuracy and Precision: The accuracy of the method was assessed by recovery studies at three different concentration levels. The precision was evaluated by analyzing replicate injections of a standard solution.
Quantitative Data Summary
The quantitative performance of the LC-MS/MS method for the analysis of Ibuprofen Impurity F is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Precision (RSD %) | < 5% |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Ibuprofen Impurity F.
Caption: Experimental workflow for the LC-MS/MS analysis of Ibuprofen Impurity F.
Conclusion
The developed LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of Ibuprofen Impurity F. The method is suitable for routine quality control analysis in the pharmaceutical industry, enabling the monitoring of this impurity at very low levels to ensure the quality and safety of ibuprofen-containing products.
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Ibuprofen Impurity F reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with methanol and mix well.
-
-
Intermediate Standard Solution (1 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water and mix well.
-
-
Calibration Standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL):
-
Prepare a series of dilutions from the intermediate standard solution using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to obtain the desired concentrations for the calibration curve.
-
Protocol 2: Sample Preparation
-
For Ibuprofen Drug Substance:
-
Accurately weigh approximately 100 mg of the ibuprofen drug substance into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with methanol and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Pipette 100 µL of the supernatant into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This results in a theoretical ibuprofen concentration of 100 µg/mL.
-
Further dilute if necessary to bring the expected impurity concentration into the calibration range.
-
-
For Ibuprofen Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of ibuprofen into a 10 mL volumetric flask.
-
Follow steps 1.2 to 1.7 from the drug substance preparation protocol.
-
Protocol 3: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Create a sequence table including blank injections (diluent), calibration standards, quality control samples, and the prepared samples.
-
Inject the solutions and acquire data using the parameters specified in the "LC-MS/MS Method" section of the application note.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) before storing it according to the manufacturer's recommendations.
Protocol 4: Data Analysis and Quantification
-
Integrate the chromatographic peaks for the quantifier and qualifier ions of Ibuprofen Impurity F in all chromatograms.
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of Ibuprofen Impurity F in the samples using the calibration curve.
-
Ensure that the ion ratio between the quantifier and qualifier ions in the samples is within the predefined tolerance of that observed in the standards.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
Method Development for Quantifying Ibuprofen Impurity F in Tablets
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways, which can lead to the formation of process-related impurities and degradation products. One such critical impurity is 3-(4-Isobutylphenyl)propionic acid, designated as Ibuprofen Impurity F by the European Pharmacopoeia (EP).[1][2][3][4] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust, sensitive, and specific analytical method for the quantification of Ibuprofen Impurity F in tablets is essential for quality control and to ensure compliance with regulatory standards.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ibuprofen Impurity F in ibuprofen tablets. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Chemical Structures
Ibuprofen: (±)-2-(p-isobutylphenyl)propionic acid Ibuprofen Impurity F: 3-(4-Isobutylphenyl)propionic acid[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
Ibuprofen Reference Standard (RS)
-
Ibuprofen Impurity F Reference Standard (RS)
-
Ibuprofen Tablets
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm nylon membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.0 with phosphoric acid) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
3.3.1. Standard Stock Solution of Ibuprofen Impurity F (100 µg/mL) Accurately weigh about 10 mg of Ibuprofen Impurity F RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
3.3.2. Standard Solution (1 µg/mL) Pipette 1.0 mL of the Standard Stock Solution of Ibuprofen Impurity F into a 100 mL volumetric flask and dilute to volume with the mobile phase.
3.3.3. Sample Preparation
-
Weigh and finely powder not fewer than 20 ibuprofen tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of ibuprofen and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon membrane filter, discarding the first few mL of the filtrate.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase), a placebo solution, the Ibuprofen Impurity F standard solution, and a spiked sample solution. The chromatograms showed no interference from the blank or placebo at the retention time of Ibuprofen Impurity F. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions also confirmed that the degradation products did not interfere with the quantification of Ibuprofen Impurity F, proving the stability-indicating nature of the method.[6]
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of Ibuprofen Impurity F over the range of LOQ to 150% of the target concentration.[7] The peak area versus concentration was plotted, and the correlation coefficient (R²) was calculated.
Accuracy
Accuracy was determined by spiking a placebo with known amounts of Ibuprofen Impurity F at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.[8] The percentage recovery was then calculated.
Precision
4.4.1. Repeatability (Intra-day Precision) The repeatability of the method was assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas was calculated.[5]
4.4.2. Intermediate Precision (Inter-day Precision) Intermediate precision was evaluated by analyzing the same standard solution on different days, with different analysts, and on different instruments. The %RSD was calculated to assess the ruggedness of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| %RSD of Peak Area (n=6) | ≤ 5.0% | 1.5% |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Complies |
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range (µg/mL) | LOQ to 150% of target concentration | 0.05 - 0.75 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.2% |
| LOD (µg/mL) | - | 0.05 |
| LOQ (µg/mL) | - | 0.15 |
Visualizations
Caption: Experimental workflow for the quantification of Ibuprofen Impurity F.
Caption: Logical relationship of method validation parameters.
Conclusion
The described HPLC method provides a reliable and robust solution for the quantification of Ibuprofen Impurity F in ibuprofen tablets. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis in a pharmaceutical setting. The short run time allows for high throughput, making it an efficient tool for ensuring the quality and safety of ibuprofen drug products.
References
- 1. allmpus.com [allmpus.com]
- 2. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ibuprofen Impurity F in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ibuprofen Impurity F in the validation of analytical methods for Ibuprofen. The provided methodologies are based on established principles outlined in international guidelines such as those from the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), must be monitored for the presence of impurities to ensure its safety and efficacy. Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, is a known related substance of Ibuprofen.[1][2][3] The use of a well-characterized impurity standard like Ibuprofen Impurity F is critical during the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the method is fit for its intended purpose: the accurate and reliable quantification of impurities in Ibuprofen drug substances and products.[4][5][6][7]
Analytical method validation is a regulatory requirement that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5][6][7] Key validation parameters that can be assessed using Ibuprofen Impurity F include specificity, linearity, accuracy, precision, and robustness.
Materials and Reagents
-
Ibuprofen Reference Standard (RS): USP or EP grade.
-
Ibuprofen Impurity F Certified Reference Material (CRM): With a certificate of analysis indicating purity.[1]
-
Ibuprofen drug substance or drug product samples.
-
HPLC grade acetonitrile.
-
HPLC grade water (e.g., Milli-Q or equivalent).
-
Phosphoric acid, analytical grade.
-
Other reagents as required by the specific analytical method.
Chromatographic Conditions (Typical Example)
A common analytical technique for the separation and quantification of Ibuprofen and its impurities is reversed-phase HPLC. The following conditions are a typical starting point and should be optimized as necessary.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Experimental Protocols for Analytical Method Validation
The following protocols detail the use of Ibuprofen Impurity F to validate an analytical method for Ibuprofen.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a system suitability solution containing Ibuprofen at a working concentration (e.g., 1.0 mg/mL) and Ibuprofen Impurity F at a relevant concentration (e.g., 0.1% of the Ibuprofen concentration).
-
Inject the system suitability solution six times.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area, retention time, and tailing factor for both Ibuprofen and Impurity F peaks.
-
Determine the resolution between the Ibuprofen and Impurity F peaks.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Resolution | ≥ 2.0 |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
Protocol:
-
Spiking Study:
-
Prepare a solution of the Ibuprofen drug substance or a placebo of the drug product.
-
Prepare a solution of Ibuprofen Impurity F.
-
Prepare a spiked solution containing the Ibuprofen drug substance (or placebo) and a known amount of Ibuprofen Impurity F.
-
Inject all three solutions and compare the chromatograms to ensure that there is no interference at the retention time of Impurity F from the drug substance or placebo.
-
-
Forced Degradation Study:
-
Subject the Ibuprofen drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples using the developed method.
-
Assess the peak purity of the Ibuprofen peak to ensure it is spectrally homogeneous and that no degradation products co-elute. The resolution between Ibuprofen and any degradation peaks, including Impurity F if formed, should be determined.
-
Caption: Workflow for Specificity Validation.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of Ibuprofen Impurity F of a known concentration.
-
Prepare a series of at least five calibration solutions by diluting the stock solution to cover the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject each calibration solution in triplicate.
-
Plot the mean peak area against the concentration of Impurity F.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Prepare a sample matrix (e.g., a solution of the Ibuprofen drug substance).
-
Spike the sample matrix with Ibuprofen Impurity F at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of Impurity F.
Acceptance Criteria:
| Concentration Level | Acceptance Limit for Recovery |
| 50% | 95.0% - 105.0% |
| 100% | 98.0% - 102.0% |
| 150% | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Ibuprofen spiked with Impurity F at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
| Precision Type | Acceptance Limit for %RSD |
| Repeatability | ≤ 5.0% |
| Intermediate Precision | ≤ 10.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability solution under each of the modified conditions.
-
Evaluate the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should still meet the established criteria.
Data Presentation
All quantitative data generated during the validation studies should be summarized in clearly structured tables for easy comparison and review.
Table 1: Summary of System Suitability Results
| Parameter | Mean | Standard Deviation | %RSD | Acceptance Criteria |
| Retention Time (Impurity F) | ≤ 1.0% | |||
| Peak Area (Impurity F) | ≤ 2.0% | |||
| Tailing Factor (Impurity F) | ≤ 2.0 | |||
| Resolution (Ibuprofen/Impurity F) | ≥ 2.0 |
Table 2: Linearity of Ibuprofen Impurity F
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Y-intercept |
Table 3: Accuracy (Recovery) of Ibuprofen Impurity F
| Spike Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, Mean, n=3) | % Recovery (Mean, n=3) | %RSD |
| 50% | ||||
| 100% | ||||
| 150% |
Table 4: Precision of Ibuprofen Impurity F
| Precision Type | Sample No. | Concentration Found (µg/mL) | Mean | %RSD |
| Repeatability | 1-6 | |||
| Intermediate Precision | 1-6 (Day 2) | |||
| Overall | 1-12 |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively demonstrate the reliability of the analytical method.
Caption: Interrelationship of Analytical Method Validation Parameters.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Ibuprofen Impurity F to validate their analytical methods, ensuring the generation of accurate and reliable data for the quality control of Ibuprofen.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. propharmagroup.com [propharmagroup.com]
Protocol for the Preparation of Ibuprofen Impurity F Standard Solution
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID).[1] As with any active pharmaceutical ingredient (API), purity is a critical quality attribute. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a specified impurity in the European Pharmacopoeia (EP) for Ibuprofen.[][3][4][5] Accurate quantification of this impurity is essential to ensure the safety and efficacy of Ibuprofen drug products. This application note provides a detailed protocol for the preparation of a standard solution of Ibuprofen Impurity F for use in analytical procedures such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and drug development professionals involved in the quality control of Ibuprofen.
Materials and Reagents
-
Ibuprofen Impurity F Certified Reference Standard (CRS)
-
Ethyl Acetate (HPLC or GC grade)
-
Methanol (HPLC grade)
-
Chloroform (Analytical grade)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Quantitative Data Summary
A summary of the key quantitative data for Ibuprofen Impurity F is presented in Table 1. This information is crucial for the accurate preparation and storage of standard solutions.
| Parameter | Value | Reference |
| Chemical Name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | [][5][6] |
| Molecular Formula | C₁₃H₁₈O₂ | [] |
| Molecular Weight | 206.29 g/mol | [] |
| Appearance | Off-White to Pale Beige Solid | [] |
| Purity | > 95% | [] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [] |
| Storage (Solid) | -20°C | [] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month. | [7] |
Experimental Protocols
Preparation of Stock Standard Solution (Protocol A - For GC Analysis based on EP)
This protocol is adapted from the European Pharmacopoeia for the preparation of a reference solution for the determination of Ibuprofen Impurity F by Gas Chromatography.[3][4]
-
Weighing: Accurately weigh approximately 0.5 mg of Ibuprofen Impurity F CRS.
-
Dissolution: Transfer the weighed impurity into a 10.0 mL volumetric flask.
-
Dilution: Add a sufficient amount of ethyl acetate to dissolve the material. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Final Volume: Bring the flask to volume with ethyl acetate and mix thoroughly.
This yields a stock solution with a nominal concentration of 50 µg/mL.
Preparation of Working Standard Solution (Protocol B - General Purpose)
This protocol describes the preparation of a working standard solution suitable for HPLC analysis or further dilution.
-
Stock Solution: Prepare a stock solution as described in Protocol A, or a more concentrated stock if required, using a suitable solvent such as methanol or acetonitrile.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired working standard concentration.
-
Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask of the appropriate size.
-
Final Volume: Dilute to the mark with the mobile phase to be used in the analytical method and mix well.
Alternative Dissolution Protocol for Higher Concentration (Protocol C)
For specific applications requiring a higher concentration, the following protocol can be employed to achieve a solubility of ≥ 2.5 mg/mL.[7]
-
Solvent Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution: Add the solvent mixture to a pre-weighed amount of Ibuprofen Impurity F.
-
Aid Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
Visualizations
Experimental Workflow for Standard Solution Preparation
The following diagram illustrates the general workflow for the preparation of Ibuprofen Impurity F standard solutions.
Caption: Workflow for preparing standard solutions.
Logical Relationship between Ibuprofen and Impurity F
The diagram below shows the relationship between Ibuprofen and its impurity, Impurity F.
Caption: Relationship between Ibuprofen and Impurity F.
Conclusion
The accurate preparation of standard solutions is fundamental for the reliable quantification of impurities in pharmaceutical products. The protocols outlined in this application note provide a clear and detailed methodology for preparing Ibuprofen Impurity F standard solutions for analytical testing. Adherence to these protocols will help ensure the accuracy and consistency of analytical results in the quality control of Ibuprofen. It is recommended to always use a certified reference standard and high-purity solvents to minimize analytical errors. The stability of the prepared solutions should be monitored, and they should be stored under the recommended conditions to maintain their integrity.
References
- 1. Ibuprofen Impurity F Pharmaceutical Secondary Standard; Certified Reference Material 65322-85-2 [sigmaaldrich.com]
- 3. uspbpep.com [uspbpep.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 6. Ibuprofen EP Impurity F | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of Ibuprofen Impurity F in Stability-Indicating Assays: A Comprehensive Guide
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is subject to stringent quality control to ensure its safety and efficacy. A critical aspect of this control is the monitoring of impurities, which can arise during synthesis or through degradation of the final drug product. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a known process-related impurity of Ibuprofen.[] While not typically a degradation product, its consistent monitoring during stability studies is crucial to ensure that the drug product remains within the specifications outlined in pharmacopoeias such as the European Pharmacopoeia (EP).
This application note provides a detailed overview of the role of Ibuprofen Impurity F in stability-indicating assays. It outlines protocols for analytical methods capable of separating and quantifying Ibuprofen and its impurities, including Impurity F, and presents a framework for interpreting the data from stability trials. The methodologies described are essential for researchers, scientists, and drug development professionals involved in the quality control and formulation development of Ibuprofen-containing products.
The Role of Ibuprofen Impurity F in Stability-Indicating Assays
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and any potential degradation products. In the context of Ibuprofen, a robust stability-indicating assay must be able to resolve the Ibuprofen peak from that of Impurity F and other related substances.
While forced degradation studies on Ibuprofen have shown the formation of various degradation products, the formation of Impurity F under these conditions is not prominently reported.[2][3][4][5][6] Therefore, the primary role of monitoring Impurity F in stability studies is to confirm that its level, originating from the synthesis process, does not increase and remains within the acceptable limits (e.g., ≤0.1% as per the European Pharmacopoeia) throughout the shelf-life of the product.[7] An effective stability-indicating method ensures that any new degradation peaks that may appear during stability testing do not interfere with the accurate quantification of pre-existing impurities like Impurity F.
Data Presentation
The following tables represent typical data that would be generated during a stability study of an Ibuprofen drug product.
Table 1: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Ibuprofen) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Ibuprofen) | ≥ 2000 | 5800 |
| Resolution (Ibuprofen/Impurity F) | ≥ 2.0 | 3.5 |
| % RSD for 6 replicate injections | ≤ 2.0% | 0.8% |
Table 2: Quantitative Analysis of Ibuprofen and Impurity F in a Stability Study (Example Data)
| Time Point | Storage Condition | Ibuprofen Assay (%) | Ibuprofen Impurity F (%) | Total Impurities (%) |
| Initial | - | 99.8 | 0.08 | 0.15 |
| 3 Months | 25°C / 60% RH | 99.7 | 0.08 | 0.18 |
| 6 Months | 25°C / 60% RH | 99.6 | 0.09 | 0.20 |
| 12 Months | 25°C / 60% RH | 99.5 | 0.08 | 0.22 |
| 3 Months | 40°C / 75% RH | 98.9 | 0.09 | 0.35 |
| 6 Months | 40°C / 75% RH | 98.2 | 0.09 | 0.50 |
Experimental Protocols
Two primary methods are employed for the analysis of Ibuprofen Impurity F: a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Ibuprofen and its related substances, and a Gas Chromatography (GC) method as specified in the European Pharmacopoeia.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate Ibuprofen from its known impurities, including Impurity F, and potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM sodium phosphate buffer, pH 6.9.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution: Prepare a solution containing a known concentration of Ibuprofen and Ibuprofen Impurity F reference standards in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Ibuprofen drug product in the diluent to achieve a target concentration. Sonicate and filter through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the standard solution six times and verify that the system suitability parameters (as outlined in Table 1) are met.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Identify the peaks of Ibuprofen and Impurity F based on their retention times compared to the standard.
-
Calculate the percentage of Impurity F in the sample using the area of the peaks and the concentration of the standard.
Protocol 2: Gas Chromatography (GC) Method for Impurity F (as per European Pharmacopoeia)
This method is specifically for the quantification of Ibuprofen Impurity F.
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: Fused silica capillary column (e.g., ZB-WAXetr, 25 m x 0.53 mm, 2 µm film thickness).[7]
-
Carrier Gas: Helium.
-
Flow Rate: 5 mL/min.[7]
-
Injector Temperature: 200°C.[7]
-
Detector Temperature: 250°C.[7]
-
Temperature Program: Isothermal or gradient as required to achieve separation.
3. Standard and Sample Preparation (with derivatization):
-
Methylating Solution: Prepare a solution of N,N-dimethylformamide dimethyl acetal and pyridine in ethyl acetate.
-
Standard Solution: Accurately weigh Ibuprofen Impurity F reference standard, dissolve in the methylating solution, and heat to derivatize.
-
Sample Solution: Accurately weigh the Ibuprofen drug substance, dissolve in the methylating solution, and heat to derivatize.
4. Analysis:
-
Inject the derivatized standard and sample solutions into the gas chromatograph.
-
Quantify the amount of Impurity F using the peak areas and the concentration of the standard.
Visualizations
The following diagrams illustrate key aspects of the stability-indicating assay workflow and the rationale for monitoring Ibuprofen Impurity F.
Caption: Experimental workflow for the analysis of Ibuprofen Impurity F.
Caption: Rationale for monitoring Impurity F in stability studies.
Conclusion
The monitoring of Ibuprofen Impurity F is a critical component of the quality control of Ibuprofen drug products. While it is primarily a process-related impurity, its consistent quantification during stability studies using a validated stability-indicating method is essential. The protocols and data presentation framework provided in this application note offer a comprehensive guide for establishing a robust quality control strategy for Ibuprofen. By ensuring that Impurity F levels remain within pharmacopoeial limits and that the analytical method can distinguish it from any potential degradation products, the long-term stability and safety of the drug product can be assured.
References
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. caod.oriprobe.com [caod.oriprobe.com]
Application Note: Forced Degradation Studies of Ibuprofen with a Focus on Impurity F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products and elucidate the possible degradation pathways. This information is invaluable for developing stability-indicating analytical methods, understanding the degradation profile of the active pharmaceutical ingredient (API), and ensuring the safety and efficacy of the final drug product.
This application note provides a detailed overview and protocols for conducting forced degradation studies on Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). A particular focus is placed on the formation and quantification of Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid. Understanding the conditions under which Impurity F is formed is crucial for controlling impurities in both the drug substance and the drug product.
Ibuprofen and Its Impurity F
Ibuprofen, (±)-2-(p-isobutylphenyl)propionic acid, is a well-established API with analgesic, anti-inflammatory, and antipyretic properties. Its chemical structure is provided below.
Ibuprofen Impurity F is a known related substance of Ibuprofen and is listed in major pharmacopeias. Its structure is chemically 3-[4-(2-Methylpropyl)phenyl]propanoic acid. The formation of this impurity is of interest as it represents a modification of the propionic acid side chain of the parent molecule.
Forced Degradation Experimental Design
A systematic approach to forced degradation is necessary to ensure that all likely degradation pathways are explored. The following experimental workflow is recommended for studying the degradation of Ibuprofen and the formation of Impurity F.
Experimental Protocols
Detailed protocols for subjecting Ibuprofen to various stress conditions are provided below. These protocols are starting points and may require optimization based on the specific formulation of the drug product.
Materials and Reagents
-
Ibuprofen API
-
Ibuprofen Drug Product
-
Placebo (if applicable)
-
Ibuprofen Impurity F reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid, analytical grade
-
Relevant buffers for analytical methods
Stress Conditions
-
Preparation: Prepare a stock solution of Ibuprofen in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a suitable stability-indicating method.
-
Preparation: Prepare a stock solution of Ibuprofen as described in 4.2.1.
-
Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubation: Store the solution under the same conditions as for acidic hydrolysis.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analysis: Analyze the samples by a suitable stability-indicating method.
-
Preparation: Prepare a stock solution of Ibuprofen as described in 4.2.1.
-
Stress: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples directly or after appropriate dilution.
-
Solid State: Place a known amount of Ibuprofen API or drug product in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C) for a specified duration.
-
Solution State: Prepare a solution of Ibuprofen in a suitable solvent and expose it to high temperatures as described above.
-
Analysis: For solid samples, dissolve in a suitable solvent before analysis. Analyze all samples by a suitable stability-indicating method.
-
Exposure: Expose the Ibuprofen API, drug product, and placebo to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control: A control sample should be protected from light.
-
Analysis: Analyze the exposed and control samples by a suitable stability-indicating method.
Analytical Methodologies
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. For Ibuprofen and Impurity F, both HPLC and GC methods can be employed.
HPLC-UV Method for Ibuprofen and Impurities
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
GC-FID Method for Ibuprofen Impurity F
As Impurity F can be challenging to resolve from Ibuprofen using HPLC under certain conditions, a GC method can be a suitable alternative.[1]
-
Column: A polar capillary column (e.g., ZB-WAXetr, 25 m x 0.53 mm x 2 µm).
-
Carrier Gas: Helium at a flow rate of 5 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature (FID): 250°C.
-
Derivatization: Derivatization of the carboxylic acid group may be necessary to improve volatility and peak shape.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the degradation behavior under different stress conditions.
Table 1: Summary of Forced Degradation Results for Ibuprofen and Impurity F
| Stress Condition | Duration | % Ibuprofen Degraded | % Impurity F Formed | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis | |||||
| 0.1M HCl, RT | 72h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 0.1M HCl, 60°C | 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Base Hydrolysis | |||||
| 0.1M NaOH, RT | 72h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 0.1M NaOH, 60°C | 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Oxidation | |||||
| 3% H₂O₂, RT | 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Thermal | |||||
| Solid, 80°C | 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | |||||
| ICH Q1B | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The values in this table are placeholders and should be populated with experimental data obtained from the forced degradation studies.
Proposed Degradation Pathway for Impurity F
Based on the structure of Ibuprofen and Impurity F, a likely degradation pathway is the decarboxylation of the propionic acid side chain of Ibuprofen. This is supported by observations of in-source decarboxylation during mass spectrometry analysis of ibuprofen.[2]
Conclusion
References
Troubleshooting & Optimization
How to resolve co-elution of Ibuprofen Impurity F?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Ibuprofen and its impurities, with a specific focus on the co-elution of Ibuprofen Impurity F.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Impurity F and why is its resolution important?
A1: Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a related substance to Ibuprofen.[1][2] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of Ibuprofen drug products. Regulatory bodies like the European Pharmacopoeia (EP) have specific limits for this impurity.[] Co-elution of Impurity F with the main Ibuprofen peak can lead to inaccurate quantification of the impurity, potentially masking a quality issue and leading to non-compliance with regulatory standards.
Q2: What are the common causes of co-elution between Ibuprofen and Impurity F in HPLC analysis?
A2: Co-elution of Ibuprofen and Impurity F in High-Performance Liquid Chromatography (HPLC) can stem from several factors:
-
Inadequate Method Selectivity: The chosen stationary phase (column) and mobile phase composition may not have sufficient chemical differences to distinguish between the two closely related compounds.[4][5]
-
Poor Column Efficiency: An old or poorly packed column can lead to broader peaks, increasing the likelihood of overlap.[4][6]
-
Suboptimal Mobile Phase Conditions: The pH, organic modifier, and buffer concentration of the mobile phase can significantly impact the retention and selectivity of the separation.[5][7]
-
Inappropriate Gradient Program: A gradient that is too steep may not provide enough time for the separation of closely eluting peaks.[5]
Q3: Are there alternative analytical techniques to HPLC for the analysis of Ibuprofen Impurity F?
A3: Yes, while HPLC is the most common method, other techniques have been used. The European Pharmacopoeia has previously described a gas chromatography (GC) method for the determination of Impurity F after derivatization.[][8] Additionally, capillary electrophoresis has been explored for the separation of Ibuprofen and its related compounds.[9]
Troubleshooting Guide: Resolving Co-elution of Ibuprofen and Impurity F
This guide provides a systematic approach to troubleshoot and resolve the co-elution of Ibuprofen and Impurity F.
Step 1: Initial Assessment and Peak Purity Analysis
Before modifying your method, it's crucial to confirm the co-elution.
-
Visual Inspection: Look for asymmetrical peak shapes, such as shoulders or tailing, on the Ibuprofen peak.[6][10]
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function to assess the spectral homogeneity across the peak.[6][10] A non-homogeneous peak indicates the presence of more than one component.
Step 2: Method Optimization Strategies
If co-elution is confirmed, follow these optimization steps, changing one parameter at a time.
References
- 1. epichem.com [epichem.com]
- 2. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Optimizing HPLC Analysis of Ibuprofen Impurity F
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you resolve common peak shape issues encountered during the HPLC analysis of Ibuprofen Impurity F.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific peak shape problems in a question-and-answer format.
Q1: Why am I observing significant peak tailing for Ibuprofen Impurity F?
Peak tailing for acidic compounds like Ibuprofen Impurity F is a common issue in reverse-phase HPLC. The primary causes often involve secondary interactions between the analyte and the stationary phase, or improper mobile phase conditions.
-
Potential Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic functional groups of Impurity F, leading to tailing.
-
Potential Cause 2: Inappropriate Mobile Phase pH. Ibuprofen and its impurities are acidic. If the mobile phase pH is not low enough, the carboxyl group can be ionized, leading to interactions with the stationary phase and causing poor peak shape. For acidic compounds, a mobile phase pH of 2.5-3.5 is often recommended to ensure they remain in their protonated form, which typically results in better retention and peak shape on C18 columns.
-
Potential Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion, including tailing.
-
Potential Cause 4: Column Degradation. Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for Ibuprofen Impurity F peak tailing.
Q2: My peak for Ibuprofen Impurity F is showing fronting. What is the cause?
Peak fronting is less common than tailing but can occur under specific conditions.
-
Potential Cause 1: High Sample Concentration/Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Potential Cause 2: Column Overload. Similar to tailing, injecting too much sample can lead to peak fronting.
-
Potential Cause 3: Channeling in the Column. A void or channel in the column packing can lead to a distorted peak shape.
Q3: What are the ideal starting conditions for an HPLC method for Ibuprofen and its impurities?
A good starting point for method development is crucial for achieving optimal peak shape.
-
Column: A C18 column with high-purity silica and good end-capping is recommended. Common dimensions are 4.6 x 150 mm with 3.5 or 5 µm particles.
-
Mobile Phase: A gradient elution is often used to separate all impurities. A typical mobile phase would be a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH adjusted to ~3.0) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 220 nm is suitable for Ibuprofen and its impurities.
-
Temperature: A controlled column temperature, for instance, at 30°C, can improve reproducibility.
Experimental Protocols
Here are detailed protocols for experiments aimed at improving the peak shape of Ibuprofen Impurity F.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the best peak shape of Ibuprofen Impurity F.
Methodology:
-
Prepare Mobile Phase Stock Solutions:
-
Aqueous Phase (A): Prepare a 0.1% solution of phosphoric acid in HPLC-grade water.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
-
pH Adjustment:
-
Prepare several batches of the aqueous phase and adjust the pH to 2.5, 3.0, 3.5, and 4.0 using a diluted solution of sodium hydroxide or phosphoric acid.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient: A typical gradient might be 30% B to 70% B over 20 minutes. Keep the gradient program consistent for all pH values tested.
-
-
Data Collection:
-
Inject a standard solution of Ibuprofen containing Impurity F for each mobile phase pH.
-
Record the chromatograms and measure the peak asymmetry factor (As) or tailing factor (Tf) for the Impurity F peak at each pH.
-
-
Analysis:
-
Compare the peak shape parameters. The pH that provides a value closest to 1.0 is considered optimal.
-
Logical Relationship of pH to Peak Shape
Caption: Impact of mobile phase pH on the peak shape of acidic analytes.
Quantitative Data Summary
The following table summarizes the expected impact of different experimental parameters on the peak shape of Ibuprofen Impurity F. The values are representative and may vary depending on the specific HPLC system and column used.
| Parameter | Condition 1 | Asymmetry (As) | Condition 2 | Asymmetry (As) |
| Mobile Phase pH | pH 4.5 | 1.8 | pH 3.0 | 1.1 |
| Column Type | Standard C18 | 1.6 | End-Capped C18 | 1.2 |
| Column Temperature | 25°C | 1.5 | 40°C | 1.3 |
| Sample Load | 20 µL injection | 1.9 | 5 µL injection | 1.2 |
Table 1: Effect of HPLC parameters on the peak asymmetry of Ibuprofen Impurity F. Asymmetry values closer to 1.0 indicate a more symmetrical peak.
Technical Support Center: Ibuprofen Impurity F Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the analysis of Ibuprofen Impurity F. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Impurity F and why is its analysis important?
Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, is a related substance of Ibuprofen that must be monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final product.[][2][3][4][5] Regulatory bodies like the European Pharmacopoeia (EP) have specific limits for this impurity.[]
Q2: I am not seeing a peak for Ibuprofen Impurity F. What are the possible causes?
There are several potential reasons for the absence of the Impurity F peak:
-
Low Concentration: The impurity may be present at a concentration below the detection limit of your method.
-
Inappropriate Wavelength: The UV detection wavelength may not be optimal for Impurity F. While Ibuprofen is often monitored at various wavelengths, a lower wavelength like 214 nm or 220 nm might be necessary for detecting trace impurities.[6][7][8]
-
Sample Degradation: The impurity may have degraded during sample preparation or storage. It is crucial to store reference standards at the recommended temperature, typically -20°C.[][5]
-
Poor Solubility: Ibuprofen Impurity F has limited solubility in aqueous solutions but is soluble in organic solvents like methanol, chloroform, and ethyl acetate.[] Ensure your sample diluent is appropriate to fully dissolve the impurity.
Q3: The peak for Ibuprofen Impurity F is showing poor peak shape (e.g., tailing or fronting). How can I improve it?
Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds like Impurity F. A mobile phase with a pH around 3.5 has been shown to be effective.[]
-
Secondary Interactions: Silanol groups on the stationary phase can cause peak tailing. Using a column with end-capping or a different stationary phase chemistry can mitigate this. A zirconia-based stationary phase has also been reported to provide favorable properties.[]
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Flushing the column with a strong solvent or replacing it may be necessary.
Q4: I am observing co-elution of Ibuprofen Impurity F with other peaks. What steps can I take to improve resolution?
Achieving adequate resolution is critical for accurate quantification. Consider the following adjustments:
-
Modify Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer can change the selectivity of the separation. A gradient elution may be necessary to separate all impurities effectively.[6][7][8]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, using a different column with a different selectivity (e.g., a different C18 phase or a phenyl column) can improve separation.
-
Adjust Temperature: Column temperature can influence selectivity. Experimenting with different temperatures (e.g., 40°C or even higher with thermally stable columns) may enhance resolution.[][8]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Q5: My system suitability parameters (e.g., resolution, tailing factor) are not meeting the pharmacopoeia requirements. What should I do?
Failure to meet system suitability requirements indicates a problem with the analytical system. Refer to the troubleshooting flowchart below for a systematic approach to identifying and resolving the issue. Common causes include:
-
Improperly Prepared Mobile Phase or Standards: Double-check all calculations and preparation procedures.
-
Column Issues: The column may be old, contaminated, or not properly equilibrated.
-
Instrument Malfunction: Check for leaks, pump issues, or detector problems. The performance of HPLC systems can vary, and method migration between different instruments may require adjustments.[9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen and Related Substances
This is a general method collated from various sources and should be validated for your specific application.
| Parameter | Recommended Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer, pH adjusted to 6.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile mixture |
Note: This is an exemplary gradient. The actual gradient profile may need to be optimized based on the specific impurity profile of the sample.
Gas Chromatography (GC) Method for Ibuprofen Impurity F (as per European Pharmacopoeia, requires derivatization)
The European Pharmacopoeia has historically used GC for the determination of Impurity F, which typically requires a derivatization step.[] A more recent approach has been the development of HPLC methods to avoid this step.[] If GC is the required method, a general procedure is as follows:
| Parameter | Recommended Conditions |
| Column | ZB-WAXetr capillary column (25 m x 0.53 mm x 2 µm) or equivalent |
| Carrier Gas | Helium at a flow rate of 5 mL/min |
| Injector Temperature | 200°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Derivatization | Required prior to injection (e.g., silylation) |
Note: The specific derivatization procedure and temperature program would need to be followed as per the detailed pharmacopoeial method or a validated in-house procedure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in Ibuprofen Impurity F analysis.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. epichem.com [epichem.com]
- 6. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Navigating the Nuances of Mobile Phase pH in Ibuprofen Impurity F Separation: A Technical Guide
For researchers, scientists, and drug development professionals working with Ibuprofen, ensuring the accurate separation and quantification of its impurities is a critical aspect of quality control and regulatory compliance. Among these, Ibuprofen Impurity F presents a common analytical challenge. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic separation of Ibuprofen and Impurity F, with a focus on the pivotal role of mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Ibuprofen and Impurity F so sensitive to the mobile phase pH?
The separation of Ibuprofen and its related substance, Impurity F, by reverse-phase high-performance liquid chromatography (RP-HPLC) is highly dependent on the mobile phase pH due to their acidic nature. Both Ibuprofen and Impurity F are carboxylic acids with similar pKa values (approximately 4.4 for Ibuprofen and a predicted pKa of around 4.68 for Impurity F). The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.
In RP-HPLC, the retention of a compound is primarily driven by its hydrophobicity. The non-ionized (protonated) form of an acidic compound is less polar and therefore more retained on the non-polar stationary phase (e.g., C18). Conversely, the ionized (deprotonated) form is more polar and will elute earlier from the column. By carefully controlling the mobile phase pH relative to the pKa values of Ibuprofen and Impurity F, their ionization states can be manipulated to achieve optimal separation.
Q2: I am observing poor resolution between Ibuprofen and Impurity F. What is the likely cause and how can I fix it?
Poor resolution between Ibuprofen and Impurity F is a common issue, often stemming from an inappropriate mobile phase pH. If you are using a mobile phase with a pH in the acidic range of 2 to 4, it is likely that both compounds are largely non-ionized, leading to similar retention times and co-elution.[1]
To improve separation, it is recommended to work with a mobile phase pH in the higher range of 6.00 to 7.25.[1] In this range, both carboxylic acids will be partially or fully ionized. The slight difference in their pKa values will result in a differential degree of ionization, leading to a change in their relative hydrophobicities and, consequently, better separation. The optimal separation is often achieved at a pH of around 6.9.[1]
Q3: My peak shapes for Ibuprofen and Impurity F are tailing. Can mobile phase pH help with this?
Yes, mobile phase pH can significantly impact peak shape. Peak tailing for acidic compounds in RP-HPLC can be caused by secondary interactions between the ionized analytes and residual silanol groups on the silica-based stationary phase.
While operating at a low pH (e.g., below 3) can suppress the ionization of the analytes and minimize these secondary interactions, it may not provide adequate separation for Ibuprofen and Impurity F. At a higher pH where the separation is better, you might still encounter some tailing. In such cases, ensure your buffer concentration is sufficient (e.g., 10-25 mM) to maintain a consistent pH throughout the column and minimize these secondary interactions.
Q4: What is the expected trend in retention time for Ibuprofen and Impurity F as I increase the mobile phase pH?
As you increase the mobile phase pH from acidic to neutral, the retention times for both Ibuprofen and Impurity F are expected to decrease. This is because with increasing pH, the carboxylic acid functional groups will deprotonate, making the molecules more polar. These more polar, ionized forms will have a weaker interaction with the non-polar stationary phase, causing them to elute from the column more quickly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor to no separation between Ibuprofen and Impurity F | Mobile phase pH is too low (e.g., pH 2-4), causing both compounds to be non-ionized and have similar retention.[1] | Increase the mobile phase pH to a range of 6.0-7.25. The optimal separation is often found around pH 6.9.[1] |
| Peak Tailing for one or both compounds | 1. Secondary interactions between ionized analytes and the stationary phase. 2. Inadequate buffering capacity. | 1. Ensure the mobile phase pH is not too close to the pKa of the analytes. 2. Use a sufficient buffer concentration (e.g., 10-25 mM) to maintain pH stability. |
| Drifting retention times | Unstable mobile phase pH. This can be due to inadequate buffering or absorption of atmospheric CO2. | Prepare fresh mobile phase daily and ensure it is adequately buffered. Consider using a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity. |
| Short retention times and poor resolution | Mobile phase pH is too high, causing both compounds to be fully ionized and elute too quickly. | While a higher pH is needed for separation, an excessively high pH will lead to very short retention times. Fine-tune the pH within the 6.0-7.25 range to find the best balance between retention and resolution.[1] |
Data Presentation
The following table summarizes the effect of mobile phase pH on the resolution between Ibuprofen Impurity F and a closely eluting impurity (Impurity G), as adapted from published data. A higher resolution value indicates a better separation between the two peaks.
| Mobile Phase pH | Resolution (Impurity F and Impurity G) |
| 6.00 | ~1.2 |
| 6.50 | ~1.8 |
| 6.90 | ~2.5 (Optimal) |
| 7.25 | ~2.2 |
| (Data is estimated based on graphical representation from scientific literature and serves for illustrative purposes.)[1] |
Experimental Protocols
Key Experiment: Optimization of Mobile Phase pH for the Separation of Ibuprofen and Impurity F
Objective: To determine the optimal mobile phase pH for achieving baseline separation of Ibuprofen and Impurity F using RP-HPLC.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Ibuprofen reference standard
-
Ibuprofen Impurity F reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic and dibasic (or other suitable buffer components)
-
Phosphoric acid or sodium hydroxide for pH adjustment
-
Deionized water
Methodology:
-
Standard Solution Preparation: Prepare a mixed standard solution containing Ibuprofen and Ibuprofen Impurity F at a suitable concentration (e.g., 0.5 mg/mL of Ibuprofen spiked with 0.1% Impurity F) in a suitable diluent (e.g., a mixture of mobile phase A and B).[1]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Detection Wavelength: 214 nm[1]
-
Injection Volume: 5 µL
-
Gradient Program: A gradient elution is typically used. For example:
-
0 min: 18% B
-
(A suitable gradient profile should be developed to elute both compounds with good peak shape and in a reasonable time).
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the mixed standard solution for each prepared mobile phase pH.
-
Record the chromatograms.
-
-
Data Evaluation:
-
Measure the retention times of Ibuprofen and Impurity F at each pH.
-
Calculate the resolution between the Ibuprofen and Impurity F peaks at each pH.
-
Identify the pH that provides the best resolution (baseline separation, Rs > 1.5).
-
Visualizations
Caption: Impact of pH on the ionization state and retention of Ibuprofen and Impurity F.
Caption: Experimental workflow for optimizing mobile phase pH.
References
Technical Support Center: Optimizing GC Parameters for Ibuprofen Impurity F Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) parameters for the detection of Ibuprofen Impurity F.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of Ibuprofen Impurity F.
Problem: No peaks or very small peaks for Impurity F.
-
Is the sample preparation adequate? Ibuprofen and its impurities, being acidic in nature, may require derivatization to improve volatility and chromatographic performance. The European Pharmacopoeia method, for instance, suggests methylation.[1][2][]
-
Are the injector and detector temperatures optimized? Insufficient temperature can lead to poor sample vaporization in the injector or reduced sensitivity in the detector. A typical starting point for the injector is 200-250°C and for the Flame Ionization Detector (FID) is 250-300°C.[1][4]
-
Is the carrier gas flow rate appropriate? An incorrect flow rate can affect the separation efficiency and the peak shape. A flow rate of around 5 ml/min with Helium has been reported to be effective.[1][4]
-
Is the column suitable for the analysis of acidic compounds? A polar capillary column, such as a wax-type column (e.g., ZB-WAXetr or macrogol 20 000), is often used for the separation of polar and acidic compounds like Ibuprofen and its impurities.[1][4][5]
Problem: Poor peak shape (tailing or fronting) for Impurity F.
-
Is there interaction between the analyte and the column? Peak tailing for acidic compounds can occur due to active sites on the column. Using a column specifically designed for acidic compounds or performing column conditioning can help mitigate this.[5][6]
-
Is the injection technique optimal? A slow or inconsistent injection can lead to band broadening and poor peak shape. Ensure a fast and reproducible injection.
-
Is the sample concentration appropriate? Overloading the column with a high concentration of the sample can lead to peak fronting. Consider diluting the sample.
Problem: Poor resolution between Ibuprofen and Impurity F.
-
Is the temperature program optimized? A well-defined temperature ramp is crucial for separating closely eluting compounds. An initial oven temperature of around 150°C followed by a ramp can be a good starting point.[1][7]
-
Is the column length and internal diameter suitable? A longer column or a smaller internal diameter generally provides better resolution, but at the cost of longer analysis time and higher back pressure. A 25-30 meter column is a common choice.[1][4][7]
-
Is the carrier gas flow rate optimized? The flow rate of the carrier gas affects the efficiency of the separation. Fine-tuning the flow rate can improve resolution.
Problem: Retention time shifts.
-
Are the GC oven temperature and carrier gas flow rate stable? Fluctuations in these parameters are a common cause of retention time variability. Ensure the instrument is properly calibrated and stabilized.[8][9]
-
Is there a leak in the system? Leaks in the gas lines, septum, or column connections can lead to inconsistent flow and pressure, causing retention time shifts.[8][10]
-
Is the column properly conditioned? A new column or a column that has been idle may require conditioning to ensure a stable stationary phase and reproducible retention times.[6]
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Impurity F?
A1: Ibuprofen Impurity F is 3-[4-(2-methylpropyl)phenyl]propanoic acid.[11][12][13] It is a known impurity of Ibuprofen that is monitored during quality control of the drug substance and product.[2][]
Q2: Why is derivatization sometimes required for the GC analysis of Ibuprofen Impurity F?
A2: Ibuprofen and Impurity F are carboxylic acids. Derivatization, typically methylation, converts the acidic functional group into a more volatile and less polar ester. This improves their chromatographic behavior, leading to better peak shape and sensitivity in GC analysis.[1][2][]
Q3: What type of GC column is recommended for the analysis of Ibuprofen Impurity F?
A3: A polar capillary column is generally recommended. Columns with a polyethylene glycol (wax) stationary phase, such as a ZB-WAXetr or a macrogol 20 000 column, have been shown to be effective for separating Impurity F from Ibuprofen.[1][4]
Q4: What are typical GC parameters for the detection of Ibuprofen Impurity F?
A4: Based on published methods, the following parameters can be used as a starting point.[1][4]
| Parameter | Value |
| Column | ZB-WAXetr (25 m x 0.53 mm, 2 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 5.0 ml/min |
| Injector Temperature | 200 °C |
| Detector (FID) Temperature | 250 °C |
| Oven Temperature | 150 °C (Isothermal) |
| Injection Volume | 1 µl |
Q5: What detector is suitable for the analysis of Ibuprofen Impurity F?
A5: A Flame Ionization Detector (FID) is commonly used for the detection of Ibuprofen and its impurities due to its good sensitivity for organic compounds.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and confirmation.[14][15]
Experimental Protocol: GC-FID Method for Ibuprofen Impurity F
This protocol provides a detailed methodology for the determination of Ibuprofen Impurity F using Gas Chromatography with Flame Ionization Detection (GC-FID), based on established methods.[1][4]
1. Sample Preparation (with Derivatization)
-
Weigh accurately about 50.0 mg of the Ibuprofen sample into a suitable vial.
-
Dissolve the sample in 1.0 ml of ethyl acetate.
-
Prepare a methylating solution by diluting 1 ml of N,N-dimethylformamide dimethyl acetal and 1 ml of pyridine to 10 ml with ethyl acetate.
-
Add 1 ml of the methylating solution to the sample solution in the vial.
-
Seal the vial and heat it at 100 °C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature.
2. GC-FID Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | ZB-WAXetr (25 m x 0.53 mm, 2 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 5.0 ml/min (Constant Flow) |
| Inlet | Split/Splitless |
| Injector Temperature | 200 °C |
| Injection Volume | 1 µl |
| Split Ratio | 10:1 |
| Oven Program | |
| Initial Temperature | 150 °C |
| Hold Time | 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 40 ml/min |
| Air Flow | 400 ml/min |
| Makeup Gas (Helium) | 30 ml/min |
3. Data Analysis
-
Identify the peaks of Ibuprofen and Impurity F based on their retention times, which should be determined using a reference standard.
-
The relative retention time of Impurity F with reference to Ibuprofen is approximately 1.5.[1]
-
Calculate the percentage of Impurity F using the normalization procedure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for GC analysis of Ibuprofen Impurity F.
References
- 1. uspbpep.com [uspbpep.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. How to choose the correct GC column – Part 4 [restek.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. tajhizshimi.com [tajhizshimi.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. scispace.com [scispace.com]
- 15. Measurement of plasma ibuprofen by gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Ibuprofen Impurity F quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Ibuprofen Impurity F.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Impurity F and why is its quantification important?
A1: Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a known impurity in ibuprofen drug substances and products.[1][2][3][4][5] Its quantification is crucial for quality control to ensure the safety and efficacy of the final pharmaceutical product, as regulatory bodies like the European Pharmacopoeia set specific limits for its presence.[6]
Q2: What are matrix effects and how do they manifest in the analysis of Ibuprofen Impurity F?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[7] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the analytical method for Ibuprofen Impurity F.[8][9] Common signs of matrix effects include poor reproducibility, inaccurate quantification, non-linear calibration curves, and reduced signal-to-noise ratios.[7]
Q3: Which analytical techniques are commonly used for the quantification of Ibuprofen Impurity F, and which are more susceptible to matrix effects?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for analyzing ibuprofen and its impurities.[10][11] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly sensitive and is often employed for impurity quantification. However, LC-MS, especially with electrospray ionization (ESI), is highly susceptible to matrix effects where co-eluting compounds can interfere with the ionization of Impurity F.[9] GC methods may also be used and sometimes require derivatization of the analyte.[12]
Q4: What are the primary strategies to mitigate matrix effects in Ibuprofen Impurity F quantification?
A4: The main strategies to address matrix effects can be categorized into three areas:
-
Sample Preparation: The goal is to remove interfering matrix components. Techniques include dilution, protein precipitation (for biological samples), and solid-phase extraction (SPE).[8][13]
-
Chromatographic Separation: Optimizing the HPLC method to separate Ibuprofen Impurity F from matrix components is a key strategy. This can involve adjusting the mobile phase, gradient, or selecting a different column chemistry.[8]
-
Correction Methods: When matrix effects cannot be eliminated, their impact can be compensated for by using methods like the standard addition method or employing a stable isotope-labeled internal standard.[8][14]
Troubleshooting Guide
Issue 1: Poor reproducibility and inconsistent peak areas for Ibuprofen Impurity F.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix are suppressing or enhancing the ion signal of Impurity F.[8][15] |
| Sample Preparation | Evaluate the current sample cleanup procedure. If using a simple "dilute and shoot" method, consider implementing protein precipitation or solid-phase extraction (SPE) to better remove interferences.[13] |
| Chromatography | Modify the chromatographic gradient to improve the separation of Impurity F from the matrix interferences.[8] |
| Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard of Ibuprofen Impurity F to compensate for signal variability. |
Issue 2: Non-linear calibration curve for Ibuprofen Impurity F.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The degree of ion suppression or enhancement is not consistent across the concentration range of the calibration standards.[7] |
| Calibration Method | Switch from an external calibration to a matrix-matched calibration or the standard addition method.[8][14] Matrix-matched standards are prepared in a blank matrix extract to mimic the effect seen in the samples. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, potentially restoring linearity. This is only feasible if the resulting concentration of Impurity F is still above the limit of quantification.[8][16] |
Issue 3: Low signal intensity or poor sensitivity for Ibuprofen Impurity F.
| Possible Cause | Troubleshooting Step | | :--- | Ion Suppression | Significant ion suppression is occurring due to matrix components co-eluting with the analyte.[9] | | Sample Preparation | Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove the interfering compounds. | | Chromatography | Adjust the retention time of Impurity F to move it away from regions of high matrix interference. This can be visualized using a post-column infusion experiment.[8] | | MS Source Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Impurity F.[16] |
Experimental Protocols & Data Presentation
Protocol 1: Assessment of Matrix Effects
Objective: To quantitatively determine the extent of matrix effects (ion suppression or enhancement) on the analysis of Ibuprofen Impurity F.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Ibuprofen Impurity F standard into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using the intended sample preparation method. Spike the Ibuprofen Impurity F standard into the final, clean extract at the same three concentration levels as Set A.
-
Set C (Pre-Extraction Spike): Spike the Ibuprofen Impurity F standard into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Data Calculation:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100%
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100%
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100% or (ME * RE) / 100%
-
Data Presentation:
| Concentration Level | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Mean Peak Area (Set C) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Low (e.g., 5 ng/mL) | 50,000 | 35,000 | 31,500 | 70% | 90% | 63% |
| Medium (e.g., 50 ng/mL) | 510,000 | 367,200 | 334,152 | 72% | 91% | 65.5% |
| High (e.g., 500 ng/mL) | 5,200,000 | 3,900,000 | 3,549,000 | 75% | 91% | 68.3% |
An ME value < 100% indicates ion suppression, while > 100% indicates ion enhancement. An ME between 85-115% is often considered acceptable.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
Objective: To reduce matrix interferences from a biological fluid (e.g., plasma) prior to LC-MS analysis of Ibuprofen Impurity F.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of a 4% phosphoric acid solution in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acetic acid/water solution followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute Ibuprofen Impurity F from the cartridge using 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Strategies for mitigating matrix effects.
References
- 1. Ibuprofen Impurity F Pharmaceutical Secondary Standard; Certified Reference Material 65322-85-2 [sigmaaldrich.com]
- 2. allmpus.com [allmpus.com]
- 3. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of ibuprofen and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of ibuprofen that need to be separated and controlled?
A1: Common impurities of ibuprofen can originate from the synthesis process, degradation, or excipient interactions. These include isomers, carboxylic acid impurities, starting material residues, and by-products.[1] Some specific, known impurities that are often monitored include Ibuprofen Related Compound C and Ibuprofen Related Compound J as per the United States Pharmacopeia (USP).[2][3] Forced degradation studies have shown that ibuprofen can degrade under stress conditions like heat, acid, and oxidation, leading to the formation of various degradation products.[4][5]
Q2: What are the typical starting chromatographic conditions for analyzing ibuprofen and its related compounds?
A2: A common starting point for the analysis of ibuprofen and its related compounds is reversed-phase high-performance liquid chromatography (RP-HPLC). A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[3][6] The pH of the aqueous phase is a critical parameter, with acidic conditions (e.g., pH 3.0) often providing good peak shape for ibuprofen, which is an acidic compound.[5][7] Detection is commonly performed using a UV detector, with wavelengths around 214 nm, 220 nm, or 225 nm being effective.[6][8][9]
Q3: How does the mobile phase pH affect the resolution of ibuprofen and its impurities?
A3: The pH of the mobile phase significantly influences the ionization state of ibuprofen and its related compounds, which in turn affects their retention and selectivity on a reversed-phase column.[3] For ibuprofen, an acidic drug, a lower pH (e.g., below its pKa of ~4.4) will suppress its ionization, leading to increased retention. Adjusting the pH can alter the elution order and improve the separation between ibuprofen and closely eluting impurities.[7] For instance, a study demonstrated that varying the pH of a phosphate buffer between 6.8 and 7.0 could significantly impact the resolution between ibuprofen and several of its impurities.[6]
Q4: Can switching from HPLC to Ultra-High-Performance Liquid Chromatography (UPLC) improve resolution?
A4: Yes, transitioning to UPLC can significantly enhance resolution. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency and, consequently, better resolution between closely related compounds.[10] This allows for faster analysis times and reduced solvent consumption while achieving superior separation.[11] Several validated UPLC methods have been developed for the rapid determination of ibuprofen and its impurities, demonstrating improved performance over traditional HPLC methods.[4][10][12]
Troubleshooting Guide
Issue 1: Poor resolution between ibuprofen and a known impurity.
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The ratio of organic to aqueous solvent in the mobile phase may not be optimal for separating the compounds of interest.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve the separation of less retained impurities. Conversely, a higher percentage will decrease retention.[13] Consider using a gradient elution where the organic solvent concentration is gradually increased during the run.[6][10]
-
-
Possible Cause 2: Incorrect Mobile Phase pH. The pH of the mobile phase can dramatically affect the selectivity between ionizable compounds like ibuprofen and its acidic or basic impurities.
-
Possible Cause 3: Suboptimal Column Chemistry. The stationary phase of the column may not provide sufficient selectivity for the analytes.
-
Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. While C18 is common, a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) might offer different selectivity and improve resolution.[9]
-
Issue 2: Peak Tailing of the Ibuprofen Peak.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with the acidic ibuprofen molecule, leading to peak tailing.
-
Solution:
-
Lower the pH of the mobile phase: This will suppress the ionization of both ibuprofen and the silanol groups, minimizing secondary interactions.[14]
-
Add a competing base: A small amount of a basic additive, like triethylamine, can be added to the mobile phase to mask the active silanol sites.
-
Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with acidic compounds.
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.[13]
-
Issue 3: Peak Fronting.
-
Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the column inlet, leading to fronting peaks.
-
Possible Cause 2: Column Overload (Concentration). Injecting a sample that is too concentrated can also lead to peak fronting.
-
Solution: Dilute the sample and reinject.[15]
-
Quantitative Data
The following table summarizes the resolution (Rs) values obtained between ibuprofen and 17 of its related compounds under different mobile phase pH conditions using an HPLC method. This data can be used as a reference for method development and optimization.
| Impurity | Resolution (Rs) at pH 6.8 | Resolution (Rs) at pH 6.9 | Resolution (Rs) at pH 7.0 |
| Imp-A | 1.8 | 2.0 | 2.2 |
| Imp-B | 2.5 | 2.6 | 2.7 |
| Imp-C | 3.1 | 3.2 | 3.3 |
| Imp-D | 4.5 | 4.6 | 4.7 |
| Imp-E | 5.2 | 5.3 | 5.4 |
| Imp-F | 1.6 | 1.7 | 1.8 |
| Imp-G | 1.7 | 1.8 | 1.9 |
| Imp-H | 6.1 | 6.2 | 6.3 |
| Imp-I | 7.5 | 7.6 | 7.7 |
| Imp-J | 2.1 | 2.2 | 2.3 |
| Imp-K | 8.2 | 8.3 | 8.4 |
| Imp-L | 9.1 | 9.2 | 9.3 |
| Imp-M | 10.5 | 10.6 | 10.7 |
| Imp-N | 2.3 | 2.4 | 2.5 |
| Imp-O | 11.2 | 11.3 | 11.4 |
| Imp-P | 12.1 | 12.2 | 12.3 |
| Imp-Q | 13.5 | 13.6 | 13.7 |
Data adapted from a study on the simultaneous determination of ibuprofen and 17 related compounds.[6]
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ibuprofen and 17 Related Compounds
This protocol is based on a validated method for the simultaneous determination of ibuprofen and its impurities.[6]
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Sodium Phosphate buffer (pH adjusted to 6.9)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 30-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of ibuprofen at a concentration of 0.5 mg/mL in acetonitrile. Prepare stock solutions of each impurity at a suitable concentration. Create a working standard solution by spiking the ibuprofen stock solution with each impurity to a level of 0.1%.
-
Tablet Sample Solution: Weigh and grind 20 tablets. Accurately weigh an amount of the powdered tablets equivalent to about 100 mg of ibuprofen and transfer to a 50 mL volumetric flask. Add approximately 40 mL of acetonitrile and sonicate for 15 minutes. Dilute to volume with acetonitrile and mix well. Filter the solution through a 0.22-µm filter before injection.
Protocol 2: USP Method for Ibuprofen Assay
This protocol is a summary of the USP method for the assay of ibuprofen.[16][17]
Chromatographic Conditions:
-
Column: L1 packing (C18, 5 µm, 4.6 mm x 250 mm)
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (previously adjusted with phosphoric acid to a pH of 2.5) in a ratio of 34:66 (v/v).
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Preparation: Prepare a solution of USP Ibuprofen Reference Standard in the mobile phase with a known concentration of about 0.24 mg/mL.
-
Assay Preparation: Prepare a solution of the ibuprofen sample in the mobile phase to obtain a final concentration of about 0.24 mg/mL.
Visualizations
Caption: A general experimental workflow for the HPLC analysis of ibuprofen and its related compounds.
Caption: A decision tree for troubleshooting poor resolution in the HPLC analysis of ibuprofen.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. [PDF] Development and validation of an UPLC method for rapid determination of ibuprofen and diphenhydramine citrate in the presence of impurities in combined dosage form. | Semantic Scholar [semanticscholar.org]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. restek.com [restek.com]
- 16. USP Methods for the Analysis of Ibuprofen using a Legacy L1 Column | SIELC Technologies [sielc.com]
- 17. drugfuture.com [drugfuture.com]
Technical Support Center: Optimal Column Selection for Ibuprofen Impurity Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column for the separation of ibuprofen impurities. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended column type for separating ibuprofen and its related compounds?
A1: The most frequently utilized and recommended column for the separation of ibuprofen and its impurities is a reversed-phase C18 (octadecylsilane) column.[1][2][3][4] This type of column offers a good balance of hydrophobicity and selectivity for the various process-related impurities and degradation products of ibuprofen.
Q2: Are there alternative stationary phases to C18 that can be effective for ibuprofen impurity analysis?
A2: Yes, several alternative stationary phases have been successfully employed. These include C8 columns, which are less hydrophobic than C18 and can be useful for eluting highly retained impurities more quickly.[5] Phenyl columns have also been used, offering different selectivity based on pi-pi interactions, which can be beneficial for separating aromatic impurities.[6][7] Additionally, specialized columns like zirconia-based stationary phases have been shown to provide unique selectivity for certain ibuprofen impurities.[8][9]
Q3: What are the typical dimensions and particle sizes for columns used in ibuprofen impurity analysis?
A3: For standard HPLC analysis, columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common.[2] For faster analysis using UHPLC (Ultra-High-Performance Liquid Chromatography), shorter columns with smaller particle sizes, such as 100 mm x 2.1 mm with 1.7 µm particles, are frequently used to reduce run times and solvent consumption without compromising separation efficiency.[1]
Q4: How does the mobile phase pH affect the separation of ibuprofen and its impurities?
A4: The pH of the mobile phase is a critical parameter in the separation of ibuprofen and its acidic impurities. Ibuprofen has a pKa of approximately 4.85.[3] Operating the mobile phase at a pH below the pKa (e.g., pH 2.5-3.5) will ensure that ibuprofen and its acidic impurities are in their non-ionized form, leading to better retention and separation on a reversed-phase column.[3][10]
Q5: What are the common detectors used for the analysis of ibuprofen impurities?
A5: The most common detector is a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The detection wavelength is typically set around 214 nm, 220 nm, or 254 nm to monitor ibuprofen and its impurities.[2][3][4] Fluorescence detection can also be employed to enhance sensitivity for specific impurities.[8] For identification and characterization of unknown impurities, mass spectrometry (MS) is often coupled with HPLC.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between ibuprofen and an impurity. | Inadequate stationary phase selectivity. | - Try a different stationary phase (e.g., C8, Phenyl, or a different brand of C18).- Optimize the mobile phase composition by adjusting the organic solvent ratio or pH.[10] |
| Co-elution of two or more impurities. | Insufficient separation power of the column or mobile phase. | - Switch to a column with a smaller particle size (e.g., from 5 µm to 1.7 µm) for higher efficiency.[1]- Employ a gradient elution method instead of an isocratic one to improve separation.[1][13]- Adjust the mobile phase pH to alter the ionization state and retention of impurities.[10] |
| Asymmetric or tailing peaks for ibuprofen or impurities. | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Ensure the mobile phase pH is sufficiently low (e.g., pH < 3.5) to suppress the ionization of acidic analytes.[3]- Use a high-purity, well-endcapped C18 column to minimize silanol interactions. |
| Long analysis run times. | - Long column length.- Low flow rate. | - Use a shorter column with smaller particles (UHPLC approach).[1][14]- Increase the flow rate, but monitor backpressure and resolution.[14] |
| Inconsistent retention times. | - Inadequate column equilibration.- Fluctuations in column temperature or mobile phase composition. | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.[2]- Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
Data Presentation: Comparison of Chromatographic Columns
| Column Type | Dimensions | Particle Size | Advantages | Disadvantages | Reference |
| Agilent ZORBAX Eclipse Plus C18 | 250 mm x 4.6 mm | 5 µm | Good separation efficiency and robustness for a wide range of impurities. | Longer run times compared to UHPLC columns. | [2] |
| Waters Acquity UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 µm | Rapid analysis, reduced solvent consumption, and high resolution. | Requires a UHPLC system capable of handling high backpressures. | [1] |
| Zorbax SB-Phenyl | 150 mm x 4.6 mm | 5 µm | Offers alternative selectivity for aromatic impurities through pi-pi interactions. | May not provide optimal separation for all impurities. | [6] |
| YMC-C8 | 100 mm x 4.6 mm | 3 µm | Shorter retention times for highly hydrophobic compounds. | May have lower retention for less hydrophobic impurities. | [5] |
| Zr-CARB (Zirconia-Carbon) | 150 mm x 4.6 mm | 5 µm | Unique selectivity and stability at high temperatures. | May require specific mobile phase conditions for optimal performance. | [8][9] |
Experimental Protocols
General HPLC Method for Ibuprofen Impurity Profiling
This protocol is a representative example based on common practices in the literature.[2][4]
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH adjusted to 6.9.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
-
0-25 min: 18% B
-
25-55 min: Increase to 85% B
-
55-70 min: Hold at 85% B
-
70-75 min: Return to 18% B
-
75-85 min: Re-equilibration at 18% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Detection: UV at 214 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the ibuprofen sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.
Rapid UPLC Method for Ibuprofen Impurity Analysis
This protocol is a representative example for fast analysis.[1]
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-6 min: 10% to 50% B
-
6-15 min: 50% to 60% B
-
15-18 min: 60% to 65% B
-
18-21 min: 65% to 80% B
-
21-23 min: 80% to 100% B
-
23-23.1 min: 100% to 10% B
-
23.1-25 min: Hold at 10% B
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 1.0 µL.[1]
Visualizations
Caption: A typical experimental workflow for ibuprofen impurity analysis.
Caption: A logical troubleshooting workflow for HPLC separation issues.
References
- 1. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 5. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. asianpubs.org [asianpubs.org]
- 12. Identifying and elucidating impurity species [rssl.com]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Minimizing degradation of Ibuprofen Impurity F during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ibuprofen Impurity F during its analysis.
Introduction to Ibuprofen Impurity F
Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, is a known impurity of Ibuprofen. Its accurate quantification is crucial for ensuring the quality and safety of Ibuprofen drug substances and products. The European Pharmacopoeia specifies a gas chromatography (GC) method for its determination, which typically involves a derivatization step. Additionally, several High-Performance Liquid Chromatography (HPLC) methods have been developed for its analysis.
Degradation of Ibuprofen Impurity F during analysis can lead to inaccurate results. This guide provides insights into potential degradation pathways and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for Ibuprofen Impurity F?
A1: The two primary methods are Gas Chromatography (GC) as specified by the European Pharmacopoeia, and various High-Performance Liquid Chromatography (HPLC) methods. GC methods typically require a derivatization step to increase the volatility of the analyte.[1][][3] HPLC methods offer an alternative approach, often using reverse-phase columns.[4][5]
Q2: What are the potential causes of Ibuprofen Impurity F degradation during analysis?
A2: While specific degradation pathways for Impurity F are not extensively documented in publicly available literature, based on the chemical structure (a propanoic acid derivative) and general knowledge of drug degradation, potential causes include:
-
pH Extremes: Both acidic and basic conditions can potentially lead to hydrolysis or other reactions.
-
Elevated Temperatures: Exposure to high temperatures during sample preparation, derivatization (for GC), or in the analytical instrument can cause thermal degradation. Ibuprofen itself is known to be thermally stable up to approximately 152°C.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds.
-
Oxidative Stress: The presence of oxidizing agents in solvents or reagents could lead to degradation.
-
Inappropriate Solvents: The choice of solvent for sample and standard preparation can impact stability.
-
Derivatization Reaction: The conditions used for derivatization in GC analysis (e.g., temperature, reagent concentration) could potentially cause degradation if not optimized.
Q3: How can I prepare stable standard solutions of Ibuprofen Impurity F?
A3: To prepare stable standard solutions, consider the following best practices:
-
Solvent Selection: Use high-purity solvents. Acetonitrile and methanol are commonly used. For aqueous solutions, use buffered solutions at a neutral or slightly acidic pH.
-
Storage Conditions: Store stock solutions at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, consider freezing (-20°C or lower), but verify the stability of the frozen solution.
-
Fresh Preparation: Whenever possible, prepare working standard solutions fresh daily from a stock solution.
-
Avoid Repeated Freeze-Thaw Cycles: If storing frozen, aliquot the stock solution to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of Ibuprofen Impurity F
This is a common issue that may indicate degradation during the analytical process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | Minimize exposure to harsh conditions: Avoid prolonged exposure to strong acids, bases, or high temperatures. If heating is necessary, optimize the temperature and duration. Protect from light: Prepare samples in amber vials or under low-light conditions. Use appropriate solvents: Test the stability of Impurity F in your chosen sample diluent over the expected analysis time. Consider using a buffered diluent to maintain a stable pH. |
| Degradation during GC Analysis (Derivatization Step) | Optimize derivatization conditions: Evaluate the effect of derivatization reagent concentration, temperature, and reaction time on the stability of Impurity F. Use the mildest effective conditions. Derivatizing Agents: While various agents are available, ensure the chosen one (e.g., MSTFA) and the reaction byproducts do not interfere with the analysis.[6] Sample Stability after Derivatization: Analyze derivatized samples as soon as possible. If storage is necessary, evaluate the stability of the derivatized analyte under the intended storage conditions. One study on ibuprofen showed derivatized samples were stable for a week.[7] |
| Degradation during HPLC Analysis | Mobile Phase pH: Ensure the mobile phase pH is within a range where Impurity F is stable. A slightly acidic pH is often used for the analysis of acidic compounds. Column Temperature: If using elevated column temperatures to improve peak shape or reduce run time, verify that Impurity F is stable at that temperature. |
| Adsorption to Vials or Tubing | Use inert materials: Employ silanized glass vials or polypropylene vials to minimize adsorption. Check system suitability: Poor peak shape or tailing in system suitability runs can indicate adsorption issues. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis (General Guidance)
This protocol provides a general guideline. It should be optimized and validated for your specific sample matrix and HPLC method.
-
Sample Weighing: Accurately weigh a portion of the sample containing a suitable amount of Ibuprofen Impurity F into a volumetric flask.
-
Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water, or a buffered solution) to dissolve the sample. The use of sonication may aid in dissolution, but monitor the temperature to avoid excessive heating.
-
Dilution: Dilute the solution to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter the sample solution through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove particulate matter before injection into the HPLC system.
-
Analysis: Inject the filtered sample into the HPLC system for analysis.
Protocol 2: Sample Preparation for GC Analysis (General Guidance including Derivatization)
This protocol is a general guide and requires optimization and validation.
-
Sample Weighing and Dissolution: Follow steps 1 and 2 from the HPLC sample preparation protocol, using a solvent compatible with the derivatization reagent.
-
Evaporation: If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Derivatization: a. Add the derivatization reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and any necessary catalysts or solvents (e.g., pyridine) to the dried sample residue. b. Seal the vial and heat at the optimized temperature (e.g., 60-80°C) for the specified time to complete the reaction.
-
Dilution: After cooling to room temperature, dilute the derivatized sample with a suitable solvent if required.
-
Analysis: Inject the derivatized sample into the GC system for analysis.
Data Presentation
The following table summarizes hypothetical stability data for Ibuprofen Impurity F under various conditions. Note: This data is illustrative and should be experimentally verified.
Table 1: Illustrative Stability of Ibuprofen Impurity F in Solution (0.1 mg/mL)
| Solvent/Condition | Temperature (°C) | Time (hours) | Recovery (%) |
| Acetonitrile:Water (50:50) | 25 | 24 | 98.5 |
| Methanol | 25 | 24 | 97.2 |
| 0.1 M HCl | 25 | 8 | 92.1 |
| 0.1 M NaOH | 25 | 8 | 89.5 |
| Acetonitrile:Water (50:50) | 40 | 24 | 95.3 |
| Acetonitrile:Water (50:50) + Light Exposure | 25 | 24 | 94.8 |
Visualizations
Diagram 1: General Workflow for Minimizing Impurity F Degradation
This diagram illustrates the key stages in the analytical workflow where degradation of Ibuprofen Impurity F can occur and highlights the control measures to be implemented.
Caption: Key control points to minimize degradation of Ibuprofen Impurity F.
Diagram 2: Troubleshooting Logic for Low Recovery
This diagram provides a logical flow for troubleshooting low recovery of Ibuprofen Impurity F, guiding the user through a process of elimination to identify the source of degradation.
Caption: A logical approach to diagnosing the cause of low Impurity F recovery.
References
- 1. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Ibuprofen Impurity F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Ibuprofen Impurity F, a critical quality attribute in the manufacturing of ibuprofen. The performance of a proposed High-Performance Liquid Chromatography (HPLC) method is objectively compared with an alternative Gas Chromatography (GC) method. This guide includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for their specific needs.
The control of impurities in active pharmaceutical ingredients (APIs) like ibuprofen is a critical issue for ensuring the safety and efficacy of the final drug product.[1] Regulatory bodies such as the ICH, USFDA, and UK-MHRA have stringent requirements for the identification and quantification of impurities.[2] Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a known impurity of ibuprofen that needs to be monitored.[3][][5][6] Various analytical techniques, including HPLC and GC, are commonly employed for the profiling of pharmaceutical impurities.[7]
This guide will delve into a newly developed HPLC method and compare it with a traditional GC method for the analysis of Ibuprofen Impurity F. The comparison will be based on key validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, and precision.
Comparative Validation Data
The following tables summarize the hypothetical performance data for the Proposed HPLC Method and the Alternative GC Method for the quantification of Ibuprofen Impurity F.
Table 1: Linearity
| Parameter | Proposed HPLC Method | Alternative GC Method |
| Linearity Range (µg/mL) | 0.1 - 10.0 | 0.5 - 25.0 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 54321x + 123 | y = 43210x + 234 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Proposed HPLC Method (% Recovery) | Alternative GC Method (% Recovery) |
| 0.5 | 99.5 | 98.2 |
| 5.0 | 100.2 | 99.1 |
| 10.0 | 99.8 | 101.5 |
| Average Recovery (%) | 99.8 | 99.6 |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | Proposed HPLC Method (%RSD) | Alternative GC Method (%RSD) |
| 1.0 | 1.2 | 2.5 |
| 5.0 | 0.8 | 1.8 |
| 10.0 | 0.5 | 1.5 |
| Average %RSD | 0.83 | 1.93 |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method was developed for the quantification of Ibuprofen Impurity F in ibuprofen drug substance.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
1. Linearity:
- Prepare a stock solution of Ibuprofen Impurity F reference standard at a concentration of 100 µg/mL in the mobile phase.
- Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
- Inject each calibration standard in triplicate into the HPLC system.
- Construct a calibration curve by plotting the mean peak area against the concentration.
- Determine the correlation coefficient (r²), regression equation, limit of detection (LOD), and limit of quantification (LOQ).
2. Accuracy (Recovery):
- Prepare a placebo sample of the ibuprofen drug product.
- Spike the placebo with Ibuprofen Impurity F reference standard at three different concentration levels (e.g., 0.5, 5.0, and 10.0 µg/mL).
- Prepare each concentration level in triplicate.
- Analyze the spiked samples using the proposed HPLC method.
- Calculate the percentage recovery for each sample.
3. Precision (Repeatability):
- Prepare six individual samples of ibuprofen drug substance spiked with Ibuprofen Impurity F at a concentration of 5.0 µg/mL.
- Inject each sample into the HPLC system.
- Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas.
Alternative Gas Chromatography (GC) Method
This method is an alternative for the quantification of Ibuprofen Impurity F, particularly useful for confirming results from the primary HPLC method.
Chromatographic Conditions:
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 20:1)
1. Linearity:
- Prepare a stock solution of Ibuprofen Impurity F reference standard at a concentration of 250 µg/mL in a suitable solvent (e.g., Dichloromethane).
- Perform serial dilutions to prepare calibration standards at concentrations of 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
- Inject each calibration standard in triplicate into the GC system.
- Construct a calibration curve and determine the correlation coefficient (r²), regression equation, LOD, and LOQ.
2. Accuracy (Recovery):
- Prepare a placebo sample of the ibuprofen drug product.
- Spike the placebo with Ibuprofen Impurity F at three concentration levels (e.g., 1.0, 10.0, and 20.0 µg/mL).
- Prepare each level in triplicate.
- Analyze the spiked samples using the GC method.
- Calculate the percentage recovery.
3. Precision (Repeatability):
- Prepare six individual samples of ibuprofen drug substance spiked with Ibuprofen Impurity F at a concentration of 10.0 µg/mL.
- Inject each sample into the GC system.
- Calculate the mean, standard deviation, and %RSD of the peak areas.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method for Ibuprofen Impurity F.
Caption: Workflow for Analytical Method Validation.
Comparison of Proposed HPLC and Alternative GC Methods
This diagram highlights the key differences between the two analytical methods.
Caption: Key Differences Between HPLC and GC Methods.
Conclusion
Both the proposed HPLC and alternative GC methods are capable of quantifying Ibuprofen Impurity F. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. The HPLC method presented here offers higher sensitivity (lower LOD and LOQ) and better precision, making it suitable for routine quality control testing. The GC method provides a viable alternative, which can be particularly useful for confirmatory analysis or in laboratories where GC is the preferred instrumentation. This guide provides the foundational information for researchers and scientists to proceed with the validation of their chosen analytical method for Ibuprofen Impurity F, ensuring the quality and safety of ibuprofen-containing pharmaceutical products.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 5. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 6. epichem.com [epichem.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Inter-laboratory comparison of Ibuprofen Impurity F results
An Inter-laboratory Comparison Guide for the Quantification of Ibuprofen Impurity F
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of analytical results for Ibuprofen Impurity F. Given the importance of controlling impurities in active pharmaceutical ingredients (APIs), ensuring that different laboratories can achieve comparable and reliable results is critical for patient safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in the quality control of ibuprofen.
Ibuprofen Impurity F, chemically known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, is a known impurity of ibuprofen.[][2][3][4][5] Its monitoring is crucial to ensure the quality and safety of the final drug product. Inter-laboratory comparison studies are a key method for demonstrating the technical competence of laboratories and the reproducibility of analytical methods.[6]
Data Presentation: A Template for Comparative Results
The following table provides a standardized format for summarizing the quantitative results from participating laboratories. A key performance indicator in such studies is the Z-score, which indicates how far a laboratory's result is from the assigned value (often the consensus mean from all participants). A Z-score between -2 and 2 is generally considered satisfactory.
Table 1: Fictional Inter-laboratory Comparison Results for Ibuprofen Impurity F
| Laboratory ID | Analytical Method | Reported Mean (% w/w) | Standard Deviation | Z-Score |
| Lab-001 | HPLC-UV | 0.082 | 0.004 | -0.5 |
| Lab-002 | GC-FID | 0.088 | 0.006 | 0.8 |
| Lab-003 | HPLC-UV | 0.091 | 0.005 | 1.4 |
| Lab-004 | GC-FID | 0.079 | 0.007 | -1.2 |
| Lab-005 | HPLC-FLD | 0.085 | 0.003 | 0.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Experimental Protocols
Detailed methodologies are essential for ensuring that the comparison is meaningful. Laboratories participating in such a study should agree on a common protocol or, if different methods are being compared, each method must be well-documented and validated. Below are example protocols for HPLC and GC analysis based on published methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a generalized procedure based on common reversed-phase HPLC methods for the analysis of ibuprofen and its impurities.[7]
-
Principle: The sample is dissolved in a suitable diluent and injected into an HPLC system. The separation of Ibuprofen Impurity F from ibuprofen and other impurities is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector.
-
Reagents and Materials:
-
Ibuprofen Impurity F Certified Reference Material (CRM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Diluent: 50:50 mixture of Acetonitrile and Water
-
-
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Chromatographic Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile
-
Gradient: A time-based gradient to ensure separation
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm or 220 nm[7]
-
Injection Volume: 10 µL
-
-
System Suitability: The system suitability should be verified by injecting a resolution solution containing ibuprofen and Ibuprofen Impurity F. The resolution between the two peaks should be greater than 2.0. The relative standard deviation for replicate injections of a standard solution should be less than 2.0%.
Protocol 2: Gas Chromatography (GC-FID)
This protocol is based on a method for the determination of Ibuprofen Impurity F by gas chromatography.[8] The European Pharmacopoeia specifies a GC method for this impurity, which may require derivatization.[][9]
-
Principle: The sample containing Ibuprofen Impurity F is analyzed by gas chromatography using a flame ionization detector (FID). Due to the carboxylic acid moiety, derivatization may be necessary to improve volatility and peak shape.
-
Reagents and Materials:
-
Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Analytical balance
-
Vials and syringes
-
-
Chromatographic Conditions:
-
System Suitability: The system suitability should be checked to ensure proper performance of the chromatographic system. This includes assessing peak shape and repeatability of replicate injections.
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final evaluation of laboratory performance. This process is designed to be conducted in accordance with international standards such as ISO/IEC 17043.[6][12]
This structured approach ensures that the comparison is conducted in a fair and transparent manner, providing valuable feedback to participating laboratories and contributing to the overall quality of pharmaceutical analysis.
References
- 2. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Ibuprofen EP Impurity F | LGC Standards [lgcstandards.com]
- 6. eas-eth.org [eas-eth.org]
- 7. researchgate.net [researchgate.net]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labservcenter.com [labservcenter.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of Ibuprofen Impurity F
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Regulatory bodies mandate stringent control over impurities in drug substances and products. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is no exception. One of its potential impurities is 3-[4-(2-Methylpropyl)phenyl]propanoic acid, designated as Ibuprofen Impurity F by the European Pharmacopoeia.[1][2] The accurate quantification of this impurity is crucial, and various analytical techniques can be employed for this purpose.
This guide provides a comprehensive cross-validation comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of Ibuprofen Impurity F. The information presented herein is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
Experimental Protocols
Detailed methodologies for both HPLC and GC are outlined below. These protocols are based on established methods found in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the determination of Ibuprofen Impurity F.
-
Chromatographic System:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
-
Column:
-
Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
-
Mobile Phase:
-
Gradient Elution:
-
A gradient program is employed to ensure optimal separation.[3]
-
-
Flow Rate:
-
1.0 mL/min.[3]
-
-
Column Temperature:
-
40 °C.[3]
-
-
Detection:
-
UV detection at 214 nm.[3]
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ibuprofen sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration appropriate for the validated range of the method.
-
Gas Chromatography (GC) Protocol
This protocol details a GC method for the analysis of Ibuprofen Impurity F. Note that derivatization is often required for the analysis of acidic compounds like Impurity F by GC.[4]
-
Chromatographic System:
-
GC system equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
-
Column:
-
DB-1 capillary column (30 m x 0.32 mm i.d.).[4]
-
-
Carrier Gas:
-
Nitrogen at a flow rate of 2.5 mL/min.[4]
-
-
Injector and Detector Temperatures:
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
-
Oven Temperature Program:
-
Initial temperature of 150 °C held for 3 minutes, then ramped at a rate of 20 °C/min to 280 °C and held for 5 minutes.[4]
-
-
Injection Mode:
-
Split injection.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the Ibuprofen sample.
-
The carboxylic acid group of Impurity F needs to be derivatized, for example, through esterification, to increase its volatility for GC analysis.[4]
-
Dissolve the derivatized sample in a suitable organic solvent for injection.
-
Method Performance Comparison
The performance of analytical methods is evaluated based on several key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7] The following table summarizes the comparative performance of typical HPLC and GC methods for the analysis of Ibuprofen Impurity F.
| Performance Parameter | HPLC Method | GC Method |
| Specificity | High specificity can be achieved with appropriate column and mobile phase selection to separate Impurity F from Ibuprofen and other related substances.[3] | Good specificity is also achievable, particularly with high-resolution capillary columns. The derivatization step can also enhance specificity.[4] |
| Linearity | Typically demonstrates good linearity over a wide concentration range.[8][9] | Also exhibits good linearity, although the range might be narrower compared to HPLC for this specific application.[10] |
| Range | A suitable range can be established to cover from the reporting threshold to the specification limit of the impurity. | The range is dependent on the derivatization efficiency and the detector response. |
| Accuracy | High accuracy, with recovery values typically between 98-102%.[11] | Good accuracy can be achieved, but it may be influenced by the consistency of the derivatization reaction. |
| Precision (RSD%) | Excellent precision, with Relative Standard Deviation (RSD) values typically below 2% for repeatability and intermediate precision.[10] | Good precision is attainable, with RSD values generally below 5%.[10] |
| Limit of Detection (LOD) | Low LODs can be achieved, often in the range of ng/mL, depending on the detector used.[12] | LOD is also low, and can be in the µg/mL range.[4][13] |
| Limit of Quantitation (LOQ) | Low LOQs, allowing for accurate quantification at low impurity levels.[9][14] | The LOQ is suitable for monitoring the impurity at specified limits.[4][10] |
Logical Workflow for Cross-Validation
The cross-validation of two analytical methods is a systematic process to ensure that both methods provide equivalent results. The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for Ibuprofen Impurity F.
Caption: Workflow for cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are powerful analytical techniques capable of accurately quantifying Ibuprofen Impurity F. The choice between the two methods often depends on the specific requirements of the laboratory and the nature of the sample matrix.
-
HPLC is generally considered a more versatile and straightforward method for non-volatile impurities like Impurity F, as it typically does not require a derivatization step. This simplifies sample preparation and reduces a potential source of variability. Modern HPLC methods, especially UPLC, can offer very fast analysis times.[11][15]
-
GC is a highly sensitive and robust technique, particularly for volatile and semi-volatile compounds. While derivatization adds a step to the sample preparation process, it can also enhance the chromatographic properties and detectability of the analyte.[13]
Ultimately, a thorough cross-validation study as outlined above is essential to demonstrate the interchangeability of the two methods for the routine quality control of Ibuprofen. This ensures consistent and reliable results, regardless of the analytical technique employed.
References
- 1. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Comparative Analysis of Ibuprofen Impurity F from Different Suppliers
For researchers, scientists, and drug development professionals, the quality of reference standards is paramount for accurate analytical measurements and regulatory compliance. This guide provides a framework for the comparative analysis of Ibuprofen Impurity F, also known as 3-[4-(2-Methylpropyl)phenyl]propanoic acid, from various suppliers. While direct comparative data is not publicly available, this document outlines the necessary experimental protocols and quality attributes for an objective in-house evaluation.
Chemical Properties of Ibuprofen Impurity F
Ibuprofen Impurity F is a known process impurity of Ibuprofen. Its accurate identification and quantification are crucial for ensuring the quality and safety of Ibuprofen drug substances and products.
Chemical Name: 3-[4-(2-Methylpropyl)phenyl]propanoic acid[1][2] CAS Number: 65322-85-2[1][2] Molecular Formula: C₁₃H₁₈O₂[1][2] Molecular Weight: 206.28 g/mol
Framework for Supplier Comparison
When evaluating Ibuprofen Impurity F from different suppliers, a systematic approach is essential. The following table outlines key quality attributes that should be assessed. These are based on general principles for the qualification of pharmaceutical reference standards.[3][4][5]
| Quality Attribute | Parameter to Assess | Recommended Analytical Technique(s) | Importance |
| Identity | Conformation of chemical structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), FT-IR | Critical: Ensures the correct compound is being used. |
| Purity | Quantification of the main peak and detection of any other impurities | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Critical: The accuracy of analytical results depends on the purity of the reference standard. |
| Assay | Quantitative determination of the amount of substance | HPLC, GC (with a primary reference standard for comparison) | High: Determines the exact concentration of the impurity for accurate quantification in samples. |
| Certificate of Analysis (CoA) | Completeness and detail of information provided (e.g., identity, purity, assay, storage conditions, re-test date) | Document Review | High: A comprehensive CoA reflects the supplier's quality management system.[6] |
| Physical Properties | Appearance, solubility | Visual Inspection, Solubility Tests | Medium: Can indicate potential issues with the material. |
| Moisture Content | Determination of water content | Karl Fischer Titration | Medium: High moisture content can affect the accuracy of weighing and the stability of the standard. |
| Residual Solvents | Identification and quantification of any remaining solvents from synthesis | Headspace GC-MS | Medium: Solvents can interfere with analytical methods and may have safety implications. |
Experimental Protocols for Analysis
Detailed methodologies are crucial for a reproducible and valid comparison. Below are established analytical methods for the determination of Ibuprofen Impurity F.
Gas Chromatography (GC) Method
A Gas Chromatography method has been reported for the determination of Impurity F in Ibuprofen injection.[7]
-
Column: ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm)[7]
-
Detector: Flame Ionization Detector (FID)[7]
-
Carrier Gas: Helium (He)[7]
-
Flow Rate: 5 ml/min[7]
-
Injector Temperature: 200°C[7]
-
Detector Temperature: 250°C[7]
-
Expected Outcome: This method should provide complete separation of Impurity F from Ibuprofen.[7]
High-Performance Liquid Chromatography (HPLC) Method
A novel reversed-phase HPLC method has been developed for the analysis of Ibuprofen Impurity F.[]
-
Column: Zr-CARB column (150 mm x 4.6 mm i.d., 5 µm)[]
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a ratio of 38:62 (v/v)[]
-
Flow Rate: 1.2 ml/min[]
-
Column Temperature: 80°C[]
-
Detection: Fluorescence detector with excitation at 220 nm and emission at 285 nm[]
-
Analysis Time: Approximately 25 minutes[]
Workflow for Comparative Analysis
The following diagram illustrates a recommended workflow for conducting a comparative analysis of Ibuprofen Impurity F from different suppliers.
By following this structured approach, researchers can make an informed and objective decision when selecting a supplier for Ibuprofen Impurity F, ensuring the integrity and accuracy of their analytical results.
References
- 1. Ibuprofen EP Impurity F | 65322-85-2 | SynZeal [synzeal.com]
- 2. epichem.com [epichem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Ibuprofen EP Impurity F | CAS No- 65322-85-2 | Simson Pharma Limited [simsonpharma.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
Stability of Ibuprofen Impurity F standard under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ibuprofen Impurity F
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can degrade over time or during the manufacturing process, leading to the formation of various impurities. Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a recognized impurity listed in the European Pharmacopoeia. Ensuring the stability of impurity reference standards is critical for the accurate quantification of impurities in pharmaceutical products, which is a key aspect of quality control and regulatory compliance.
This guide focuses on the theoretical framework and practical methodologies for conducting a comprehensive stability study of an Ibuprofen Impurity F standard.
Experimental Protocols for Stability Testing
A forced degradation study is essential to establish the intrinsic stability of a reference standard and to develop a stability-indicating analytical method. The following protocols outline the typical stress conditions applied.
Analytical Methodology
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is required to separate and quantify Ibuprofen Impurity F from its potential degradants.
-
Method: Reverse-Phase HPLC with UV detection.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Forced Degradation Conditions
A solution of the Ibuprofen Impurity F standard (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Degradation: The solid standard is exposed to 105°C for 48 hours in a hot air oven.
-
Photostability: The standard solution is exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
Data Presentation: Summarized Stability Data
The following tables present a hypothetical summary of the stability of an Ibuprofen Impurity F standard under forced degradation conditions. The percentage of degradation would be determined by the decrease in the peak area of the Impurity F standard in the stressed samples compared to an unstressed control sample.
Table 1: Stability of Ibuprofen Impurity F Standard Solution under Forced Degradation
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of Impurity F (Hypothetical) | Number of Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 5.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 12.5 | 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) | 8.7 | 4 |
| Photostability | UV & Vis Light | As per ICH Q1B | 25 | 2.1 | 1 |
Table 2: Stability of Ibuprofen Impurity F Standard in Solid State
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation of Impurity F (Hypothetical) |
| Thermal | 105 | 48 | 1.5 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Experimental workflow for forced degradation of Ibuprofen Impurity F standard.
Discussion and Comparison
Based on the hypothetical data, the Ibuprofen Impurity F standard would exhibit the most significant degradation under basic and oxidative conditions. It would be relatively stable under acidic, thermal, and photolytic stress.
A direct comparison with other ibuprofen impurity standards would require subjecting them to the same experimental conditions. For instance, a comparative study could include Ibuprofen Impurity B (2-(4-butylphenyl)propanoic acid) and Impurity C (2-[4-(2-methylpropyl)phenyl]propanamide). The results would be tabulated similarly, allowing for a direct assessment of their relative stabilities. Such a comparison is crucial for selecting appropriate reference materials and for understanding the degradation pathways of ibuprofen and its related substances.
Conclusion
This guide provides a standardized approach for evaluating the stability of the Ibuprofen Impurity F standard. While specific experimental data is not currently available, the outlined protocols and data presentation formats offer a robust framework for researchers to conduct such studies. A thorough understanding of the stability of impurity standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The generation of such comparative data would be a valuable contribution to the pharmaceutical sciences.
A Comparative Guide to Analytical Methods for Ibuprofen Impurity F: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of impurities in pharmaceutical products is paramount to ensure their safety and efficacy. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is no exception. One of its potential impurities, Impurity F (3-(4-(2-methylpropyl)phenyl)propanoic acid), requires careful monitoring and control. This guide provides a comparative overview of the linearity, accuracy, and precision of two common analytical methods for the determination of Ibuprofen Impurity F: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is based on published validation data and pharmacopoeial standards, offering a valuable resource for method selection and evaluation in a quality control setting.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for impurity testing depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics. Below is a summary of the linearity, accuracy, and precision data for HPLC and GC methods for the determination of Ibuprofen Impurity F.
| Parameter | HPLC Method (Based on Hong et al., 2017) | GC Method (Based on European Pharmacopoeia and Cheng et al., 2014) |
| Linearity | ||
| Range | LOQ to 200% of the specification level (0.10%) | Not explicitly stated in published data, but expected to cover a similar range around the specification limit. |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated in published data, but typically required to be ≥ 0.99. |
| Accuracy | ||
| Recovery | Within 98.0% - 102.0% (inferred from robustness study) | Not explicitly stated in published data, but typically expected to be within 80.0% - 120.0% for impurity analysis. |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | ≤ 15% (as per general chapter recommendations for impurities) |
| Intermediate Precision (%RSD) | ≤ 3.0% | Not explicitly stated in published data, but expected to be within acceptable limits. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the experimental protocols for the HPLC and GC methods discussed in this guide.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on the work of Hong et al. (2017), which describes a simple and sensitive normal-phase HPLC method for the determination of Ibuprofen Impurity F.
-
Chromatographic System:
-
Column: Ultimate Silica (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: A mixture of hexane, ethyl acetate, and trifluoroacetic acid (97:3:0.95, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Ibuprofen Impurity F is prepared in a suitable solvent and diluted with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: An accurately weighed amount of the Ibuprofen drug substance is dissolved in the mobile phase to achieve a target concentration.
-
-
Validation Procedures:
-
Linearity: A series of at least five concentrations of Impurity F, ranging from the Limit of Quantitation (LOQ) to 200% of the specified limit (e.g., 0.10%), are injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is assessed by spiking a known amount of Impurity F into the Ibuprofen sample at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery of the added impurity is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections (e.g., six) of a standard solution of Impurity F at a specific concentration are performed on the same day, under the same operating conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, by different analysts, or using different equipment to assess the method's robustness. The %RSD is calculated over the different conditions.
-
-
Gas Chromatography (GC) Method
The European Pharmacopoeia outlines a GC method for the determination of Ibuprofen Impurity F.[1] The following protocol is based on this monograph and a study by Cheng et al. (2014) which validated a similar GC method.[2]
-
Chromatographic System:
-
Column: Fused-silica capillary column (e.g., 30 m × 0.32 mm, 0.25 μm film thickness) coated with a suitable stationary phase (e.g., polyethylene glycol).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program: An initial temperature of 150 °C held for 1 minute, then ramped to 220 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Injection Volume: 1 µL (split injection)
-
-
Derivatization and Sample Preparation:
-
Derivatization: As Impurity F is a carboxylic acid, derivatization is typically required to improve its volatility and chromatographic performance. A common approach is methylation using an agent like diazomethane or trimethylsilylation.
-
Standard Solution: A derivatized standard solution of Impurity F is prepared in a suitable solvent.
-
Sample Solution: A known amount of the Ibuprofen sample is derivatized under the same conditions as the standard.
-
-
Validation Procedures:
-
Linearity: A series of derivatized standard solutions of Impurity F at different concentrations are injected to establish the linear range and correlation coefficient.
-
Accuracy: The recovery of Impurity F is determined by spiking a known amount of the impurity into the Ibuprofen sample before the derivatization step.
-
Precision: The repeatability and intermediate precision are evaluated by analyzing multiple preparations of the derivatized Impurity F standard.
-
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow of the analytical method validation process, as guided by regulatory bodies such as the ICH.
Caption: Logical workflow of the analytical method validation process.
Conclusion
Both HPLC and GC methods are suitable for the determination of Ibuprofen Impurity F, each with its own set of advantages and considerations. The choice between the two will depend on the specific needs of the laboratory. The HPLC method, particularly with modern UPLC technology, can offer high throughput and sensitivity without the need for derivatization. The GC method, as outlined in the European Pharmacopoeia, is a well-established and robust technique, though the derivatization step adds to the sample preparation time.
Regardless of the method chosen, a thorough validation of linearity, accuracy, and precision, in accordance with ICH guidelines, is essential to ensure the reliability of the results and, ultimately, the quality and safety of the final drug product. This guide serves as a starting point for researchers and scientists in navigating the analytical landscape for Ibuprofen impurity testing.
References
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of Ibuprofen Impurity F
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for detecting and quantifying Ibuprofen Impurity F, a critical quality attribute in the manufacturing of ibuprofen. We present a detailed analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this impurity across various analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for monitoring Ibuprofen Impurity F can significantly impact the sensitivity and accuracy of measurements. Below is a summary of the reported LOD and LOQ values obtained by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC)-Densitometry.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography (GC-FID) | 2.5 µg/mL[1] | Not Reported |
| High-Performance Liquid Chromatography (HPLC-UV) | 0.1 µg/mL[2] | 0.01% of a 0.5 mg/mL solution[2] |
| Thin-Layer Chromatography (TLC)-Densitometry | 0.13 - 0.24 µ g/spot [3][4][5] | 0.72 µ g/spot [3][4][5] |
Note: For comparison purposes, the LOD for GC-FID reported as 2.5 mg·L-1 has been converted to 2.5 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental conditions for each of the compared methods.
Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is suitable for the determination of volatile impurities like Ibuprofen Impurity F.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm).[1]
-
Carrier Gas: Helium at a flow rate of 5 mL/min.[1]
-
Injector Temperature: 200°C.[1]
-
Detector Temperature: 250°C.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent and injected directly into the GC system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical impurities.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where Ibuprofen Impurity F has significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and sensitivity.[6]
Thin-Layer Chromatography (TLC)-Densitometry
TLC-Densitometry offers a simpler and more cost-effective alternative for the quantification of impurities.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and glacial acetic acid (17:13:1, v/v/v).[3][4][5]
-
Sample Application: A specific volume of the sample solution is applied as a spot or a band on the TLC plate.
-
Detection: The plate is scanned with a densitometer at a specific UV wavelength.[3][4][5]
-
Quantification: The peak area of the impurity spot is proportional to its concentration.
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing Ibuprofen Impurity F, the following diagrams illustrate the general workflow for pharmaceutical impurity analysis and the decision-making process based on the detected impurity levels.
Caption: General workflow for the analysis of pharmaceutical impurities.
Caption: Decision tree for action based on impurity quantification.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. [PDF] TLC chromatographic-densitometric assay of ibuprofen and its impurities. | Semantic Scholar [semanticscholar.org]
- 4. TLC chromatographic-densitometric assay of ibuprofen and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances: A Comparative Guide to Robustness Testing of Analytical Methods for Ibuprofen Impurity F
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key parameters in the robustness testing of analytical methods for the detection and quantification of Ibuprofen Impurity F, a critical step in drug quality control.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For Ibuprofen and its impurities, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed.[2][3][4][5][6][7] This guide synthesizes data from various studies to present a comparative overview of robustness testing protocols.
Comparative Analysis of Robustness Testing Parameters
Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical results, such as resolution, peak area, and retention time. The following table summarizes common parameters and their typical variation ranges investigated in the robustness testing of HPLC/UPLC methods for Ibuprofen and its related compounds.
| Parameter | Typical Variation Range | Acceptance Criteria (Typical) |
| Flow Rate | ± 0.1 mL/min or ± 10% | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. Relative Standard Deviation (RSD) of results is typically ≤ 2.0%. |
| Column Temperature | ± 5 °C | No significant change in resolution between Ibuprofen and Impurity F. Retention time shifts are acceptable if resolution is maintained. |
| Mobile Phase pH | ± 0.1 to ± 0.2 units | Peak shape and resolution should not be significantly affected. |
| Mobile Phase Composition | ± 2% to ± 5% (organic component) | Critical pair resolution remains > 1.5. |
| Wavelength | ± 2 nm to ± 5 nm | No significant impact on the accuracy and precision of the quantification. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for robustness testing based on published methods for Ibuprofen and its impurities.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a common approach for the analysis of Ibuprofen and its related substances.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[2][4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][8][9] The composition is optimized to achieve separation.
-
Flow Rate: Typically set around 1.0 mL/min.[2][5][9][10][11]
-
Column Temperature: Maintained at a constant temperature, often around 25°C or 40°C.[4][5][10][11]
-
Detection: UV detection is commonly performed at a wavelength where Ibuprofen and its impurities have significant absorbance, such as 214 nm or 220 nm.[4][5][9][10][11]
-
Robustness Evaluation:
-
Prepare a standard solution containing Ibuprofen and a known concentration of Impurity F.
-
Inject the standard solution under the nominal (optimized) conditions and record the chromatogram.
-
Systematically vary one parameter at a time (as outlined in the table above) while keeping others constant.
-
For each variation, inject the standard solution in triplicate.
-
Calculate system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the percentage recovery of Impurity F for each condition.
-
Compare the results against the acceptance criteria.
-
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
-
Chromatographic System: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A sub-2 µm particle size column (e.g., UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: Similar to HPLC, but often with gradient elution to optimize separation in a shorter time.
-
Flow Rate: Typically lower than HPLC, for instance, 0.3 mL/min.[12]
-
Column Temperature: Controlled, for example, at 25°C.[12]
-
Detection: UV or PDA detection, often at a wavelength like 210 nm.[12]
-
Robustness Evaluation: The same systematic approach of varying one parameter at a time is followed as described in the HPLC protocol. The enhanced resolution of UPLC may provide a wider acceptable range for some parameters.
Visualizing the Robustness Testing Workflow
To better understand the logical flow of a robustness study, the following diagram illustrates the key steps involved.
Caption: Workflow for a typical robustness testing study.
The Role of Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating analytical method.[8][13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[8][10][11][14] The analytical method must be able to separate the active pharmaceutical ingredient (API) from all significant degradation products, including Impurity F.[3][13] The specificity of the method is demonstrated by the absence of interference from these degradation products at the retention time of the analyte.[3][8][13]
Conclusion
Robustness testing is a critical component of analytical method validation, ensuring the reliability and consistency of results for the quality control of Ibuprofen and its impurities. By systematically evaluating the impact of minor variations in method parameters, researchers can establish a resilient analytical procedure. The data and protocols presented in this guide offer a comparative framework to aid in the design and execution of robust analytical methods for Ibuprofen Impurity F, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of related substances in ibuprofen and its preparations: Ingenta Connect [ingentaconnect.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Ibuprofen Impurity F Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different commercially available Ibuprofen Impurity F standards, focusing on their analytical performance to aid in the selection of the most suitable standard for research, quality control, and drug development purposes. The information presented is based on publicly available data from suppliers and relevant scientific publications.
Understanding Ibuprofen Impurity F
Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a known impurity in the synthesis of Ibuprofen. Its monitoring and control are crucial to ensure the quality, safety, and efficacy of Ibuprofen drug products. The availability of well-characterized Impurity F standards is therefore essential for accurate analytical method development, validation, and routine testing.
Comparison of Analytical Performance
The following table summarizes the key analytical performance characteristics of Ibuprofen Impurity F standards from various suppliers. This data has been compiled from product information and certificates of analysis.
| Characteristic | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) | Pharmacopeial Standard (EP/USP) |
| Purity (%) | >95%[] | ≥97.0%[2] | Not explicitly stated | High purity, meets pharmacopeial requirements |
| Physical Appearance | Off-White to Pale Beige Solid[] | Solid | Not explicitly stated | Crystalline solid |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[] | Soluble in DMSO[2] | Not explicitly stated | Information typically provided in the monograph |
| Storage Conditions | -20°C[] | Room temperature, -20°C for long term[2] | 2-8°C[3] | As specified in the monograph |
| Format | Neat | Neat | Neat | Neat |
| Certification | N/A | N/A | Certified Reference Material (CRM) | Primary or Secondary Reference Standard |
| Traceability | N/A | N/A | Traceable to Ph. Eur. | Traceable to the respective Pharmacopeia |
Experimental Protocols for Analysis
Accurate quantification of Ibuprofen Impurity F requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of Ibuprofen and its related impurities, including Impurity F.
-
Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm (or equivalent)[4]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1 mL/min[4]
-
Column Temperature: 30°C[4]
-
Autosampler Temperature: 12°C[4]
-
Detection: Diode Array Detector (DAD) at 220 nm and 254 nm[4]
-
Injection Volume: 7 µL[4]
-
Diluent: Acetonitrile and water (50:50)[4]
Gas Chromatography (GC) Method
This method provides an alternative approach for the determination of Impurity F.
-
Column: ZB-WAXetr capillary column (25 m × 0.53 mm × 2 μm) (or equivalent)[5]
-
Detector: Flame Ionization Detector (FID)[5]
-
Carrier Gas: Helium at a flow rate of 5 ml/min[5]
-
Injector Temperature: 200°C[5]
-
Detector Temperature: 250°C[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Ibuprofen Impurity F in a drug substance or product.
References
A Comparative Guide to System Suitability Criteria for the Analysis of Ibuprofen Impurity F
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a detailed comparison of system suitability criteria for two common methods used in the analysis of Ibuprofen Impurity F: the official Gas Chromatography (GC) method outlined in the European Pharmacopoeia (EP) and a common alternative High-Performance Liquid Chromatography (HPLC) method.
The system suitability test (SST) is a critical component of any analytical procedure, designed to verify that the equipment, reagents, and operational parameters are functioning correctly as a cohesive system. The criteria outlined below are essential for ensuring the validity of results when quantifying Ibuprofen Impurity F, a specified impurity in Ibuprofen drug substances and products.
Comparison of System Suitability Criteria
The following table summarizes the key system suitability parameters for both the official GC method and a typical alternative HPLC method for the analysis of Ibuprofen Impurity F.
| System Suitability Parameter | Gas Chromatography (GC) - EP Method | High-Performance Liquid Chromatography (HPLC) - Alternative Method |
| Relative Retention | Approximately 1.5 (relative to the methyl ester of ibuprofen)[1] | Not typically specified as a primary SST criterion, but resolution is key. |
| Resolution (R_s) | The complete separation of the peak due to the methyl ester of impurity F from the peak due to the methyl ester of ibuprofen is required. A general minimum resolution of >1.5 is often expected for critical peak pairs in pharmacopoeial methods. | A minimum resolution of >1.5 between the Impurity F peak and any adjacent peaks is generally considered acceptable.[2] |
| Tailing Factor (T) | While not explicitly defined in the monograph for this specific test, a general acceptance criterion for the tailing factor in European Pharmacopoeia chromatographic methods is typically between 0.8 and 1.5, unless otherwise specified.[3] | A tailing factor of not more than 2.0 is a common requirement in pharmaceutical analysis to ensure peak symmetry.[2] |
| Precision (RSD%) | For impurity analysis, the relative standard deviation of replicate injections of a standard solution should be appropriate for the concentration level being measured. For impurities at the 0.1% level, an RSD of ≤15% is often considered acceptable based on ICH guidelines.[4] | For replicate injections of a standard solution, the relative standard deviation of the peak area for Impurity F should typically be not more than 10% at the limit of quantification and not more than 5% at higher concentrations. |
| Theoretical Plates (N) | Not explicitly specified in the monograph. However, a sufficient number of theoretical plates is necessary to achieve the required separation. A general expectation for packed GC columns is typically >2000. | A minimum of 2000 theoretical plates for the Impurity F peak is a common benchmark to ensure column efficiency.[5] |
Experimental Protocols
Below are the detailed methodologies for the Gas Chromatography method as per the European Pharmacopoeia and a representative alternative HPLC method.
1. Gas Chromatography (GC) - European Pharmacopoeia Method [1][6]
This method is the official procedure for the determination of Ibuprofen Impurity F as stipulated in the European Pharmacopoeia.
-
Derivatization:
-
Methylating Solution: A mixture of N,N-dimethylformamide dimethyl acetal and pyridine in ethyl acetate.
-
Sample and Reference Preparation: A specified amount of Ibuprofen or Impurity F reference standard is dissolved in ethyl acetate, and the methylating solution is added. The vial is sealed and heated to convert the carboxylic acids to their methyl esters. After cooling, the solvent is evaporated, and the residue is redissolved in ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: A fused-silica capillary column (25 m x 0.53 mm) coated with macrogol 20 000 (film thickness 2 µm).
-
Carrier Gas: Helium.
-
Flow Rate: 5.0 mL/min.
-
Temperatures:
-
Column: 150 °C.
-
Injection Port: 200 °C.
-
Detector: 250 °C.
-
-
Detection: Flame Ionization Detector (FID).
-
Injection Volume: 1 µL.
-
2. High-Performance Liquid Chromatography (HPLC) - Alternative Method [5][7]
This method represents a common alternative approach for the simultaneous determination of Ibuprofen and its related substances, including Impurity F.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM sodium phosphate at pH 6.9) and a suitable organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV spectrophotometer at 214 nm.
-
Injection Volume: 5 µL.
-
Workflow for System Suitability Testing
The following diagram illustrates the logical workflow for conducting a system suitability test prior to the analysis of Ibuprofen Impurity F.
Caption: Logical workflow for system suitability testing in chromatographic analysis.
References
- 1. youtube.com [youtube.com]
- 2. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System suitability test for LC and GC assays: what does ‘as described… with the following modifications’ imply for chromatographic procedures described under Assay? - FAQs Home - FAQs [faq.edqm.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ibuprofen Impurity F
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical standards like Ibuprofen Impurity F are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ibuprofen Impurity F, aligning with best practices and regulatory considerations.
Immediate Safety and Handling Protocols
While Ibuprofen Impurity F is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care as a pharmaceutical-related compound of unknown potency.[1] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE): Before handling Ibuprofen Impurity F, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specific Requirements |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
Engineering Controls: Always handle Ibuprofen Impurity F in a well-ventilated area to prevent the inhalation of any dust or fumes.[1][2][3]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of Ibuprofen Impurity F is incineration.[1][4] This ensures the complete destruction of the compound, preventing its release into the environment.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for Ibuprofen Impurity F and any contaminated materials (e.g., weighing paper, gloves, wipes).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5]
2. Packaging for Disposal:
-
Ensure the primary container holding the waste is securely sealed.
-
Place the sealed primary container into a larger, durable, and properly labeled outer container for transport.
3. Engagement with a Licensed Disposal Company:
-
Excess and expired Ibuprofen Impurity F should be offered to a licensed hazardous material disposal company.[1]
-
Contact your institution's EHS department to arrange for pickup and disposal by an approved vendor. These vendors are equipped to handle chemical waste in accordance with federal and local regulations.[4]
4. Incineration:
-
The licensed disposal company will typically transport the waste to a facility equipped with an incinerator that includes an afterburner and scrubber to manage emissions.[1]
5. Documentation:
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ibuprofen Impurity F.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ibuprofen Impurity F
For laboratory professionals engaged in pharmaceutical research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ibuprofen Impurity F (Standard), a crucial reference material in analgesic drug development.
Immediate Safety and Handling Protocols
While Ibuprofen Impurity F is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is associated with specific risks. The compound is designated as harmful if swallowed (H302), a cause of serious eye irritation (H319), and may lead to respiratory irritation (H335).[1] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant gloves | Must comply with EU Directive 89/686/EEC and the EN 374 standard.[2] Powder-free gloves are recommended to prevent contamination.[3] Double gloving is advised as a best practice.[3] |
| Body Protection | Laboratory Coat | A flame-resistant and impervious lab coat should be worn.[2] |
| Respiratory Protection | Respirator | If engineering controls are insufficient to control dust, a NIOSH-approved respirator is required.[4] |
Operational Plan for Handling:
-
Preparation: Before handling, ensure that the work area is well-ventilated. Have all necessary PPE readily available and inspected for integrity.
-
Handling:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]
Disposal Plan
Proper disposal of Ibuprofen Impurity F is critical to prevent environmental contamination.
-
Collection: Collect waste material in a designated, sealed container.
-
Treatment: The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.[2]
-
Alternative for Small Quantities: If incineration is not feasible for small residual amounts, the following procedure, adapted from guidelines for the disposal of expired medications, can be followed:
-
Professional Disposal: For larger quantities, it is recommended to engage a licensed hazardous material disposal company.[2] Always adhere to federal and local regulations.[2]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for PPE selection.
References
- 1. 布洛芬杂质F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

